1,2-Dihydro dexamethasone
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXYYHUGHQGHI-CXSFZGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962597 | |
| Record name | 9-Fluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426-17-5 | |
| Record name | RU-25008 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RU-25008 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79UZ3ULI8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Dihydro Dexamethasone via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-Dihydro dexamethasone, a significant derivative of the potent corticosteroid dexamethasone. The focus of this document is on the selective catalytic hydrogenation of the α,β-unsaturated ketone moiety within the A-ring of the dexamethasone steroid nucleus. This guide details the established experimental protocols, discusses the catalytic mechanisms, and presents quantitative data to support researchers and professionals in the field of drug development and steroid chemistry.
Introduction
Dexamethasone is a widely used synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. The modification of its core structure can lead to derivatives with altered biological activities and pharmacokinetic profiles. This compound, also known as Dexamethasone EP Impurity C, is a key derivative where the C1-C2 double bond in the A-ring has been selectively reduced.[1][2] This transformation is typically achieved through catalytic hydrogenation, a fundamental process in organic synthesis that allows for the selective reduction of specific functional groups. Understanding the nuances of this synthesis is critical for the preparation of analytical standards, the study of dexamethasone metabolism, and the development of new steroid-based therapeutics.
Catalytic Systems and Reaction Mechanisms
The selective hydrogenation of the α,β-unsaturated ketone in dexamethasone to yield this compound requires a catalyst that favors the reduction of the carbon-carbon double bond over the ketone carbonyl group.
Wilkinson's Catalyst: A Homogeneous Approach
A well-documented and effective method for this transformation employs Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]).[3][4] This homogeneous catalyst is known for its high selectivity in the hydrogenation of non-hindered alkenes under mild conditions.[5]
The catalytic cycle of Wilkinson's catalyst, often referred to as Tolman's catalytic cycle, involves a series of steps that facilitate the addition of hydrogen across the double bond.[3] The generally accepted mechanism proceeds as follows:
-
Ligand Dissociation: A triphenylphosphine (PPh₃) ligand dissociates from the 16-electron complex to form a highly reactive 14-electron species.
-
Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydrido complex.
-
Alkene Coordination: The alkene (in this case, the C1-C2 double bond of dexamethasone) coordinates to the rhodium center.
-
Migratory Insertion: One of the hydride ligands is transferred to one of the alkene carbons, forming a rhodium-carbon σ-bond.
-
Reductive Elimination: The second hydride ligand is transferred to the other alkene carbon, and the resulting alkane (this compound) is released from the rhodium center, regenerating the active catalytic species.
Caption: Catalytic cycle of Wilkinson's catalyst for dexamethasone hydrogenation.
Alternative and Emerging Catalytic Systems
While Wilkinson's catalyst is effective, research into alternative catalysts for the selective hydrogenation of α,β-unsaturated ketones is ongoing. These efforts are often driven by the desire for more cost-effective, robust, and easily separable catalysts.
-
Palladium-Based Catalysts: Palladium catalysts, often supported on materials like carbon (Pd/C), are widely used for hydrogenations. The selectivity of these heterogeneous catalysts can be influenced by the choice of support, solvent, and additives. For steroidal enones, palladium-catalyzed hydrogenations in the presence of ionic liquids have been shown to influence the stereoselectivity of the reduction.[6]
-
Manganese-Based Catalysts: Recent advancements have highlighted the potential of earth-abundant metals in catalysis. Manganese(I) pincer complexes have been reported as effective catalysts for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones, showing compatibility with a wide range of functional groups.[7]
-
Other Noble Metal Catalysts: Ruthenium and osmium complexes have also been explored for the transfer hydrogenation of unsaturated carbonyl compounds, offering alternative reaction pathways that do not require gaseous hydrogen.[8][9]
A comparative summary of potential catalytic approaches is presented below.
| Catalyst Type | Catalyst Example | Phase | Key Advantages | Potential Challenges |
| Rhodium | [RhCl(PPh₃)₃] (Wilkinson's) | Homogeneous | High selectivity, mild conditions | Cost, catalyst removal |
| Palladium | Pd/C | Heterogeneous | Cost-effective, easy separation | Stereoselectivity control |
| Manganese | [(PCNHCP)Mn(CO)₂H] | Homogeneous | Earth-abundant metal, high chemoselectivity | Newer technology, substrate scope |
| Ruthenium/Osmium | Pincer Complexes | Homogeneous | Transfer hydrogenation (no H₂ gas) | Catalyst stability and activity |
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound based on the established method using Wilkinson's catalyst.[3][10]
Materials and Equipment
-
Dexamethasone
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
Round-bottomed flask (1000 mL)
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Rotary evaporator
-
Filtration apparatus (sintered glass funnel)
Synthesis Procedure
-
Reaction Setup: In a 1000 mL round-bottomed flask, suspend dexamethasone (10 g, 25.48 mmol) in a mixture of ethyl acetate (400 mL) and ethanol (100 mL).
-
Catalyst Addition: Add tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst, 2.5 g, 2.70 mmol) to the suspension along with a magnetic stirrer bar.
-
Hydrogenation: Vigorously stir the mixture under a hydrogen atmosphere (1 atm, e.g., using a hydrogen balloon) at room temperature (20°C) for one week.
-
Additional Catalyst: After one week, add another portion of Wilkinson's catalyst (1.0 g).
-
Continued Reaction: Allow the reaction to proceed for another week under the same conditions.
-
Work-up: Concentrate the resulting mixture in vacuo to obtain a solid.
-
Purification: Suspend the solid in dichloromethane (100 mL) and filter the suspension. Wash the collected solid with three portions of dichloromethane (50 mL each).
-
Drying: Dry the solid on the sinter funnel in air to yield the target compound.
Quantitative Data
| Parameter | Value |
| Dexamethasone (Initial Amount) | 10 g (25.48 mmol) |
| Wilkinson's Catalyst (Total) | 3.5 g (3.78 mmol) |
| Solvent System | Ethyl Acetate (400 mL) / Ethanol (100 mL) |
| Reaction Temperature | 20°C |
| Hydrogen Pressure | 1 atm (760.051 Torr)[3] |
| Reaction Time | 2 weeks (336 h)[3] |
| Product Yield | 9.6 g |
| Product Purity (Typical) | >95% (by HPLC)[8] |
digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reaction_setup [label="Reaction Setup:\nDexamethasone, EtOAc, EtOH"]; catalyst_addition [label="Add Wilkinson's Catalyst"]; hydrogenation_1 [label="Hydrogenation (1 week, 1 atm H₂, 20°C)"]; catalyst_addition_2 [label="Add More Catalyst"]; hydrogenation_2 [label="Continue Hydrogenation (1 week)"]; workup [label="Work-up: Rotary Evaporation"]; purification [label="Purification: DCM Suspension & Filtration"]; drying [label="Drying"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> reaction_setup; reaction_setup -> catalyst_addition; catalyst_addition -> hydrogenation_1; hydrogenation_1 -> catalyst_addition_2; catalyst_addition_2 -> hydrogenation_2; hydrogenation_2 -> workup; workup -> purification; purification -> drying; drying -> product; }
Caption: Experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound via catalytic hydrogenation is a well-established process, with Wilkinson's catalyst offering a reliable and selective method. This guide has provided an in-depth overview of the synthetic protocol, the underlying catalytic mechanism, and a summary of quantitative data. For researchers and professionals in drug development, a thorough understanding of this and alternative catalytic systems is essential for the efficient and selective synthesis of steroid derivatives. Future research may focus on the development of more sustainable and economically viable heterogeneous catalysts to further refine this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wilkinson's catalyst | PPT [slideshare.net]
- 4. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in osmium-catalyzed hydrogenation and dehydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Biological Activity of 1,2-Dihydro Dexamethasone: An In-Depth Technical Guide
This technical guide aims to address this knowledge gap by summarizing the available information on 1,2-Dihydro dexamethasone, primarily focusing on its synthesis and structural characteristics. Furthermore, by drawing parallels with the known mechanisms of dexamethasone, we will outline a hypothetical framework for its potential biological activities and provide detailed, theoretical experimental protocols for its future investigation.
Structural Characteristics and Synthesis
This compound is a derivative of dexamethasone where the double bond between the first and second carbon atoms in the A-ring of the steroid nucleus has been reduced.[1] This structural modification is achieved through a selective catalytic hydrogenation process.[1]
Table 1: Structural and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C22H31FO5 | [2] |
| Molecular Weight | 394.48 g/mol | [1][2] |
| CAS Number | 426-17-5 | [1][2] |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | [2] |
Synthesis Protocol
The primary method for synthesizing this compound involves the selective hydrogenation of dexamethasone using Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride).[1][3]
Experimental Protocol: Synthesis of this compound [3]
-
Suspension: Suspend 10 g (25.48 mmol) of dexamethasone in a mixture of 400 mL of ethyl acetate and 100 mL of ethanol in a 1000 mL round-bottomed flask.
-
Catalyst Addition: Add 2.5 g (2.70 mmol) of Wilkinson's catalyst to the suspension along with a magnetic stirrer bar.
-
Hydrogenation: Vigorously stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for one week.
-
Catalyst Replenishment: After one week, add another 1.0 g of Wilkinson's catalyst.
-
Continued Reaction: Allow the reaction to proceed for an additional week.
-
Concentration: Concentrate the resulting mixture in vacuo to obtain a solid.
-
Purification: Suspend the solid in 100 mL of dichloromethane (DCM) and filter the suspension.
-
Washing: Wash the obtained solid with three 50 mL portions of DCM.
-
Drying: Dry the solid on the sinter in the air to yield the final product.
Product Confirmation: The identity of the synthesized this compound can be confirmed using Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), with an expected m/z value of 395 for the protonated molecule [MH+].[1][3]
Caption: Workflow for the synthesis of this compound.
Postulated Biological Activity and Mechanism of Action
The biological activity of this compound is currently uncharacterized. However, based on its structural similarity to dexamethasone, it is hypothesized to interact with the glucocorticoid receptor (GR). The reduction of the 1,2-double bond in the A-ring may alter its binding affinity and subsequent downstream signaling.
Dexamethasone exerts its effects by binding to the cytosolic GR.[4][5] This complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.[4] This leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.[4]
It is plausible that this compound follows a similar mechanism. However, the altered conformation of the A-ring could impact the stability of the ligand-receptor complex, its translocation to the nucleus, and its interaction with DNA and other transcription factors.
Caption: Postulated signaling pathway for this compound.
Proposed Experimental Protocols for Biological Characterization
To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are proposed as a starting point for investigation.
In Vitro Assays
3.1.1. Glucocorticoid Receptor Binding Affinity Assay
This assay will determine the affinity of this compound for the glucocorticoid receptor compared to dexamethasone.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human glucocorticoid receptor.
-
Cell Lysate Preparation: Harvest cells and prepare a cytosolic extract containing the GR.
-
Competition Assay: In a 96-well plate, incubate a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) with the cytosolic extract in the presence of increasing concentrations of unlabeled this compound or dexamethasone (as a positive control).
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
3.1.2. Anti-inflammatory Activity Assay
This assay will assess the ability of this compound to suppress the production of pro-inflammatory cytokines in immune cells.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture: Culture murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the cytokine concentration against the drug concentration and determine the IC50 value for the inhibition of cytokine production.
Caption: Proposed in vitro experimental workflow.
Conclusion and Future Directions
The biological activity of this compound remains a nascent field of research. While its synthesis is established, its pharmacological profile is largely unknown. The proposed experimental protocols provide a roadmap for the systematic evaluation of its glucocorticoid receptor binding, anti-inflammatory potential, and overall mechanism of action. Future studies should also investigate its pharmacokinetic and pharmacodynamic properties in animal models to assess its in vivo efficacy and safety profile. A thorough understanding of this compound's biological activity could pave the way for the development of novel glucocorticoids with improved therapeutic indices.
References
- 1. This compound (426-17-5) for sale [vulcanchem.com]
- 2. 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione | C22H31FO5 | CID 22792547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 5. The Story of Dexamethasone | ChemPartner [chempartner.com]
A Technical Guide to the Structural Characterization of 1,2-Dihydro Dexamethasone and Dexamethasone
This technical guide provides an in-depth comparison of the structural characteristics of the synthetic corticosteroid dexamethasone and its derivative, 1,2-dihydro-dexamethasone. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the key structural differences, comparative physicochemical properties, and the analytical techniques employed for their characterization.
Introduction
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is intrinsically linked to its molecular structure. 1,2-Dihydro-dexamethasone is a derivative and a known impurity of dexamethasone, as listed in the European Pharmacopoeia.[2][3] The primary structural difference between these two compounds lies in the saturation of the 1,2-double bond in the A-ring of the steroid nucleus.[2] This seemingly minor modification leads to notable changes in their physicochemical and spectroscopic properties, which are critical for their identification and quantification.
Core Structural Differences
The fundamental structural distinction between dexamethasone and 1,2-dihydro-dexamethasone is the reduction of the double bond between the C1 and C2 positions in the A-ring of the steroid. Dexamethasone possesses a pregna-1,4-diene-3,20-dione structure, characterized by a conjugated system of double bonds in the A-ring. In 1,2-dihydro-dexamethasone, this conjugation is disrupted due to the hydrogenation of the 1,2-double bond, resulting in a pregn-4-ene-3,20-dione structure.[2] This structural alteration adds two hydrogen atoms to the molecule, changing its molecular formula and weight.[2]
Comparative Physicochemical Properties
The structural variation between dexamethasone and its 1,2-dihydro derivative directly influences their physicochemical properties. These differences are summarized in the table below.
| Property | Dexamethasone | 1,2-Dihydro Dexamethasone | Reference(s) |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3-one | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregn-4-ene-3,20-dione | [1],[2][4] |
| CAS Number | 50-02-2 | 426-17-5 | [5],[2] |
| Molecular Formula | C₂₂H₂₉FO₅ | C₂₂H₃₁FO₅ | [5],[2] |
| Molecular Weight | 392.46 g/mol | 394.48 g/mol | [5][6],[2] |
| Melting Point | 262-264 °C | 233-240 °C | [6][7],[2][8] |
| Appearance | White to off-white crystalline powder | White Solid | [6],[2] |
| Solubility | 89 mg/L in water; freely soluble in acetone, ethanol, and chloroform. | Limited solubility in common solvents; slightly soluble in DMSO and methanol. | [6][7],[2][3][8] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of dexamethasone and 1,2-dihydro-dexamethasone. The key differences in their spectra are outlined below.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Notes | Reference(s) |
| Dexamethasone | [M+H]⁺: 393.4 | 373.2 | The fragmentation often involves the loss of a hydrofluoric acid molecule. | [9] |
| This compound | [MH]⁺: 395 | Not specified in search results | The protonated molecule is consistent with its higher molecular weight. | [2][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. The saturation of the 1,2-double bond in 1,2-dihydro-dexamethasone leads to significant changes in the ¹H and ¹³C NMR spectra, particularly for the signals corresponding to the A-ring.
-
¹H NMR : In dexamethasone, the protons on the C1 and C2 double bond will appear as downfield signals in the olefinic region.[11] For 1,2-dihydro-dexamethasone, these signals will be absent and replaced by upfield signals in the aliphatic region, corresponding to the now saturated C1 and C2 positions.
-
¹³C NMR : The sp² hybridized carbons of the C1=C2 double bond in dexamethasone will show characteristic downfield chemical shifts.[1][12] In the 1,2-dihydro derivative, these will be replaced by upfield signals for the sp³ hybridized C1 and C2 carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key differences in the IR spectra of dexamethasone and 1,2-dihydro-dexamethasone are related to the conjugated system in the A-ring.
| Compound | C=O Stretch (Conjugated Ketone) | C=C Stretch (Conjugated) | Reference(s) |
| Dexamethasone | ~1655 cm⁻¹ | ~1615 cm⁻¹ | [13] |
| This compound | Shifted frequency expected | Absent or significantly different | [2] |
The loss of the 1,2-double bond in 1,2-dihydro-dexamethasone will result in the disappearance of the C=C stretching vibration associated with the conjugated system and a shift in the C=O stretching frequency of the C3 ketone.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated diene system in the A-ring of dexamethasone acts as a chromophore, responsible for its UV absorption. The reduction of the 1,2-double bond in 1,2-dihydro-dexamethasone disrupts this extended conjugation.[2] This will cause a hypsochromic shift (shift to a shorter wavelength) in the maximum absorption wavelength (λmax) compared to dexamethasone.
Experimental Protocols
Synthesis of 1,2-Dihydro-Dexamethasone
1,2-Dihydro-dexamethasone can be synthesized from dexamethasone via selective catalytic hydrogenation.[2][10]
Materials:
-
Dexamethasone
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
Procedure: [10]
-
Suspend dexamethasone (10 g, 25.48 mmol) in a mixture of EtOAc (400 mL) and ethanol (100 mL) in a 1000 mL round-bottomed flask.
-
Add Wilkinson's catalyst (2.5 g, 2.70 mmol) to the suspension.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for one week.
-
After one week, add an additional 1.0 g of Wilkinson's catalyst.
-
Continue stirring under a hydrogen atmosphere for another week.
-
Concentrate the reaction mixture in vacuo to obtain a solid.
-
Suspend the solid in DCM (100 mL) and filter the suspension.
-
Wash the collected solid with three portions of DCM (50 mL each).
-
Dry the solid to yield 1,2-dihydro-dexamethasone.
General Spectroscopic Analysis Protocols
-
Mass Spectrometry (MS) : Samples are typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques.[2][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[11] ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Infrared (IR) Spectroscopy : Samples can be prepared as a KBr disc or as a mull in mineral oil (Nujol).[13] The spectrum is then recorded using an FTIR spectrometer.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : Samples are dissolved in a UV-transparent solvent (e.g., ethanol, methanol), and the absorbance is measured as a function of wavelength using a UV-Vis spectrophotometer.[15]
Visualizations
Caption: Synthesis of this compound from Dexamethasone.
Caption: General workflow for structural characterization.
Conclusion
The structural characterization of dexamethasone and 1,2-dihydro-dexamethasone relies on a combination of spectroscopic techniques. The primary structural difference, the saturation of the 1,2-double bond, gives rise to distinct and predictable changes in their mass, NMR, IR, and UV-Vis spectra. This technical guide provides a comprehensive overview of these differences, along with the experimental protocols necessary for their analysis, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences.
References
- 1. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05474G [pubs.rsc.org]
- 2. This compound (426-17-5) for sale [vulcanchem.com]
- 3. allmpus.com [allmpus.com]
- 4. 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione | C22H31FO5 | CID 22792547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dexamethasone [webbook.nist.gov]
- 6. acs.org [acs.org]
- 7. Dexamethasone | 50-02-2 [chemicalbook.com]
- 8. This compound CAS#: 426-17-5 [m.chemicalbook.com]
- 9. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Dexamethasone(50-02-2) 1H NMR spectrum [chemicalbook.com]
- 12. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. 182.160.97.198:8080 [182.160.97.198:8080]
- 14. researchgate.net [researchgate.net]
- 15. Journal of Physical Chemistry and Functional Materials » Submission » Spectroscopic and Photonic Properties of Dexamethasone used in the Treatment of COVID-19 Patients [dergipark.org.tr]
physical and chemical properties of 1,2-Dihydro dexamethasone
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dihydro Dexamethasone
This technical guide provides a comprehensive overview of the core , a derivative of the potent synthetic glucocorticoid, dexamethasone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, characterization, and potential mechanism of action.
Core Physical and Chemical Properties
This compound is structurally distinct from its parent compound, dexamethasone, due to the saturation of the 1,2-double bond in the A-ring of the steroid nucleus.[1] This modification, achieved through catalytic hydrogenation, results in a molecule with two additional hydrogen atoms.[1] The physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | [2][3][4] |
| Synonyms | Dexamethasone EP Impurity C, 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione | [5] |
| CAS Number | 426-17-5 | [1][6] |
| Molecular Formula | C22H31FO5 | [2][3][6] |
| Molecular Weight | 394.48 g/mol | [2][3] |
| Appearance | White to Pale Beige Solid | [6][7] |
| Melting Point | 233 - 240 °C | [7] |
| Boiling Point (Predicted) | 566.6 ± 50.0 °C | [7] |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [7] |
| pKa (Predicted) | 12.14 ± 0.70 | [6][7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
| Storage Temperature | 2-8 °C or Refrigerator | [2][7] |
Spectroscopic Identification
The characterization and confirmation of this compound's molecular identity heavily rely on spectroscopic techniques. Mass spectrometry, in particular, is a key analytical tool. In a documented synthesis, Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) was employed to confirm the product. The analysis yielded a protonated molecule [MH+] with a mass-to-charge ratio (m/z) of 395, which is consistent with the calculated molecular weight of 394.48 g/mol for this compound.[1][8]
Experimental Protocols
Synthesis: Catalytic Hydrogenation of Dexamethasone
The primary method for synthesizing this compound is through the selective catalytic hydrogenation of dexamethasone.[1] This process specifically targets the double bond at the 1 and 2 positions in the A-ring of the steroid.[1]
Materials:
-
Dexamethasone (10 g, 25.48 mmol)
-
Ethyl Acetate (EtOAc, 400 mL)
-
Ethanol (100 mL)
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst, 2.5 g initially, with a 1.0 g addition)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
Procedure:
-
Suspend dexamethasone in a mixture of ethyl acetate and ethanol within a 1000 mL round-bottomed flask equipped with a magnetic stirrer bar.[8]
-
Add Wilkinson's catalyst to the suspension.[8]
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for one week.[8]
-
After the first week, add an additional 1.0 g of Wilkinson's catalyst to the reaction mixture.[8]
-
Continue the reaction under the same conditions for another week.[8]
-
Upon completion, concentrate the resulting mixture in vacuo to obtain a solid.[8]
-
Suspend the solid in 100 mL of dichloromethane (DCM).[8]
-
Filter the suspension.[8]
-
Wash the collected solid with three 50 mL portions of DCM.[8]
-
Dry the final product, an off-white solid, on the sinter in the air. This process yields approximately 9.6 g of this compound.[8]
Caption: Synthesis workflow for this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
While specific protocols for this compound are not detailed, the analytical methods for dexamethasone provide a strong basis for its analysis. A stability-indicating HPLC method is crucial for quantification and impurity profiling.
Instrumentation: Liquid Chromatograph with Tandem Mass Spectrometer (LC/MS/MS).[9][10]
Chromatographic Conditions (General Example):
-
Column: Octadecylsilane-bonded silica gel (2-5 µm particle size), stainless steel tube (e.g., 2.0-6.0 mm inner diameter, 100-250 mm length).[9]
-
Column Temperature: 40°C.[9]
-
Mobile Phase: A mixture of acetonitrile, formic acid, and water (e.g., 1200:1:800 v/v/v).[9]
-
Flow Rate: Adjusted to achieve a suitable retention time for the analyte (e.g., 7-10 minutes for dexamethasone).[9]
-
Detection: Tandem Mass Spectrometry (MS/MS) or UV spectrophotometry.
Sample Preparation (General):
-
Extraction: The sample is homogenized with a suitable solvent like acetonitrile.[9][10]
-
Centrifugation: The mixture is centrifuged to separate the supernatant containing the analyte.[9][10]
-
Clean-up: The extract may be further purified using solid-phase extraction (SPE) with a cartridge like octadecylsilane-bonded silica gel or ethylenediamine-N-propylsilanized silica gel to remove interfering substances.[9][10]
-
Final Solution: The purified extract is dissolved in a suitable solvent (e.g., 10% acetonitrile solution) to be used as the sample solution for injection into the LC/MS/MS system.[9]
Caption: General analytical workflow for corticosteroid analysis.
Stability and Reactivity
This compound is a derivative of dexamethasone and is considered an impurity or a metabolite.[11] As with other corticosteroids, its stability can be affected by factors such as heat, light, and pH.[12] For instance, dexamethasone sodium phosphate injections show degradation under alkaline conditions, heat, or light.[12] Studies on dexamethasone suspensions have shown good stability for extended periods when properly formulated.[13] It is recommended to store this compound under refrigeration.[2][7]
Mechanism of Action and Signaling Pathways
The specific mechanism of action for this compound is not extensively documented. However, as a close structural analog of dexamethasone, it is presumed to interact with similar biological targets. The primary mechanism of action for dexamethasone involves its function as a glucocorticoid receptor (GR) agonist.[14][15][16]
The Glucocorticoid Receptor Signaling Pathway:
-
Binding: Dexamethasone, being lipophilic, diffuses across the cell membrane and binds to the glucocorticoid receptor located in the cytoplasm.[15][16] This receptor is part of an inactive complex with chaperone proteins.[15]
-
Conformational Change and Translocation: Upon binding, the receptor undergoes a conformational change, causing the dissociation of chaperone proteins.[15] The activated ligand-receptor complex then translocates into the nucleus.[15][16]
-
Gene Regulation: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[15] This binding modulates the transcription of target genes through two main processes:
-
Transactivation: The complex directly binds to GREs to increase the transcription of anti-inflammatory genes, such as lipocortin-1.[15]
-
Transrepression: The complex interacts with other transcription factors, like NF-κB and AP-1, preventing them from binding to their DNA targets. This action reduces the production of pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α.[15]
-
This cascade of events leads to the potent anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids like dexamethasone.[14][17]
Caption: Dexamethasone's glucocorticoid receptor signaling pathway.
References
- 1. This compound (426-17-5) for sale [vulcanchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. allmpus.com [allmpus.com]
- 6. Page loading... [guidechem.com]
- 7. This compound CAS#: 426-17-5 [m.chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. This compound | 426-17-5 [chemicalbook.com]
- 12. Dexamethasone Impurity I (21-Dehydro Dexamethasone) | 2964-79-6 | Benchchem [benchchem.com]
- 13. cjhp-online.ca [cjhp-online.ca]
- 14. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 16. The Story of Dexamethasone | ChemPartner [chempartner.com]
- 17. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Synthetic Glucocorticoid Derivatives: Mechanisms, Potencies, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of synthetic glucocorticoid derivatives, focusing on their core mechanisms of action, comparative potencies, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of steroid pharmacology.
Introduction to Synthetic Glucocorticoids
Synthetic glucocorticoids are a class of steroid hormones that are analogues of endogenous cortisol.[1] They are widely prescribed for their potent anti-inflammatory and immunosuppressive properties and are used in the treatment of a vast array of conditions, including autoimmune disorders, inflammatory diseases, and certain types of cancer.[2][3] The therapeutic efficacy of these synthetic derivatives is largely attributed to their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that modulates gene expression.[4]
The development of synthetic glucocorticoids has been driven by the need to enhance therapeutic effects while minimizing the adverse side effects associated with prolonged use, such as metabolic disturbances, osteoporosis, and immunosuppression.[5] This has led to the creation of a diverse range of derivatives with varying potencies, receptor affinities, and pharmacokinetic profiles.
Mechanism of Action: Glucocorticoid Receptor Signaling
The biological effects of synthetic glucocorticoids are primarily mediated through their binding to the cytosolic Glucocorticoid Receptor (GR). This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway
The classical genomic pathway involves the regulation of gene transcription by the activated GR. This pathway can be further divided into transactivation and transrepression mechanisms.
-
Transactivation: Upon ligand binding, the GR dissociates from a chaperone protein complex, dimerizes, and translocates to the nucleus. The GR dimer then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[4]
-
Transrepression: The activated GR can also suppress the expression of pro-inflammatory genes without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby inhibiting their pro-inflammatory signaling cascades.[6]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. abcam.com [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]
Methodological & Application
In Vitro Assay Protocols for 1,2-Dihydro Dexamethasone: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of 1,2-Dihydro dexamethasone, a metabolite of the potent synthetic glucocorticoid, dexamethasone. While specific quantitative data for this compound is not extensively available in public literature, the following protocols, adapted from established assays for glucocorticoids like dexamethasone, provide a robust framework for determining its biological activity. These assays are crucial for understanding its potential efficacy, potency, and mechanism of action, particularly its interaction with the glucocorticoid receptor (GR).
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects primarily by binding to the intracellular glucocorticoid receptor (GR). Upon ligand binding, the receptor translocates to the nucleus, where it modulates the transcription of target genes. This can occur through two main mechanisms: transactivation, where the GR homodimer binds to glucocorticoid response elements (GREs) to upregulate gene expression (e.g., anti-inflammatory proteins), and transrepression, where the GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the described in vitro assays. Values for this compound are to be determined using these protocols, with dexamethasone provided as a reference.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | Radioligand Binding | Human GR | Ki (nM) | To be determined | - |
| Reporter Gene Assay | Human GR | EC50 (nM) | To be determined | - | |
| Reporter Gene Assay | Human GR | % Max Response | To be determined | - | |
| Dexamethasone (Reference) | Radioligand Binding | Human GR | Ki (nM) | ~1.2 | [1] |
| Reporter Gene Assay (hGR) | Human GR | AC50 (pM) | 194.4 | ||
| Cell Viability (Lymphocytes) | - | IC50 (µM) | Varies by cell line | [2] |
Experimental Protocols
Glucocorticoid Receptor (GR) Radioligand Binding Assay
This assay determines the binding affinity of this compound to the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for GR Radioligand Binding Assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Radioligand: Prepare a working solution of [3H]-Dexamethasone in assay buffer at a concentration near its Kd.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer. Dexamethasone should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, recombinant human GR protein, and [3H]-Dexamethasone.
-
Add the diluted test compound or reference compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Dexamethasone).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation and Detection:
-
Transfer the contents of the wells to a filter plate (e.g., GF/C filter plate).
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GR-Mediated Reporter Gene Assay
This functional assay measures the ability of this compound to activate GR-mediated gene transcription.
Caption: Workflow for GR Reporter Gene Assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, A549) in appropriate media.
-
Seed the cells into a 96-well plate.
-
Transfect the cells with a plasmid expressing the human glucocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of glucocorticoid response elements (GREs). A co-transfection with a constitutively expressing Renilla luciferase plasmid can be used for normalization.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing serial dilutions of this compound or a reference agonist (e.g., Dexamethasone). Include a vehicle control (e.g., DMSO).
-
-
Incubation and Lysis:
-
Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells using a suitable lysis buffer.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence in each well using a luminometer. If a normalization plasmid was used, measure Renilla luciferase activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) from the dose-response curve using non-linear regression.
-
Cell Viability/Cytotoxicity Assay
This assay assesses the effect of this compound on the viability of glucocorticoid-sensitive cells, such as certain lymphocyte cell lines.
Methodology:
-
Cell Seeding:
-
Seed a glucocorticoid-sensitive cell line (e.g., CEM-C7 human leukemia cells) in a 96-well plate at an optimal density.
-
Allow the cells to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Remove the old medium and add fresh medium containing various concentrations of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assessment (e.g., using a WST-1/CCK-8 assay):
-
Add the WST-1 or CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration of the test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]
-
References
Application Notes and Protocols for the Use of Dexamethasone in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in a myriad of cell culture applications, driving research in areas ranging from inflammation and immunology to cell differentiation and cancer biology.[1][2] Its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the transcription of target genes.[1][3][4] This interaction can either activate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes, making it a valuable tool for studying cellular responses.[3] Dexamethasone is widely utilized to induce the differentiation of mesenchymal stem cells into osteogenic, adipogenic, and chondrogenic lineages.[2][5] Furthermore, it is employed in studies of apoptosis, cell signaling, and even in the context of COVID-19 research.[6][7][8]
Note on 1,2-Dihydro Dexamethasone: While the topic specified "this compound," the vast body of scientific literature and established cell culture protocols overwhelmingly refer to "dexamethasone." this compound is available as a research chemical, but its biological activity and applications in cell culture are not well-documented in readily available scientific resources.[9] Therefore, these application notes and protocols are based on the extensive data available for dexamethasone, the compound ubiquitously used in cell culture for glucocorticoid studies.
Data Presentation: Quantitative Summary
For reproducible and accurate experimental outcomes, precise quantification and careful preparation of dexamethasone are paramount. The following tables provide a summary of key quantitative data for dexamethasone in cell culture applications.
Table 1: Physicochemical Properties of Dexamethasone
| Property | Value |
| Molecular Formula | C₂₂H₂₉FO₅ |
| Molecular Weight | 392.46 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| CAS Number | 50-02-2[1] |
Table 2: Solubility and Recommended Concentrations
| Solvent | Solubility | Recommended Stock Concentration | Typical Working Concentration |
| DMSO | ≤ 75 mM[2] | 10 mM[1][10] | 10 nM - 1000 nM[1][10] |
| Ethanol (Absolute) | ≤ 7.5 mM[2] | 1 mg/mL (2.55 mM) | 1 ng/mL - 500 ng/mL[1][7] |
| Water | Insoluble[1] | Not recommended | Not applicable |
Table 3: Stability and Storage of Dexamethasone Solutions
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C | Up to 24 months[1][10] | Store desiccated and protected from light.[1][2][10] |
| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 3 months[10][11] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][10][11] |
Experimental Protocols
The following are detailed protocols for the preparation and application of dexamethasone in cell culture.
Protocol 1: Preparation of a 10 mM Dexamethasone Stock Solution in DMSO
Materials:
-
Dexamethasone powder (e.g., 5 mg)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe (optional, for sterilization of the final solution)
Procedure:
-
Calculation: To prepare a 10 mM stock solution from 5 mg of dexamethasone (MW: 392.46 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.005 g / 392.46 g/mol ) / 0.010 mol/L = 0.00127 L or 1.27 mL
-
-
Dissolution: Aseptically add 1.27 mL of sterile DMSO to the vial containing 5 mg of dexamethasone powder.[10]
-
Mixing: Vortex the solution thoroughly until the dexamethasone is completely dissolved.[7]
-
Sterilization (Optional but Recommended): For critical applications, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.[10][11]
Protocol 2: Treatment of Adherent Cells with Dexamethasone
Materials:
-
Cultured adherent cells in multi-well plates
-
Complete cell culture medium
-
10 mM Dexamethasone stock solution (from Protocol 1)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding: Seed the adherent cells in a multi-well plate at the desired density and allow them to attach and grow overnight, or until they reach the desired confluency.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM dexamethasone stock solution at room temperature.
-
Perform a serial dilution to achieve the final desired working concentration. For example, to treat cells with 100 nM dexamethasone:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 1998 µL of sterile cell culture medium to get a 10 µM solution.
-
Add the appropriate volume of the 10 µM intermediate solution to the culture wells to achieve the final concentration of 100 nM. For instance, add 10 µL of the 10 µM solution to 1 mL of medium in a well.
-
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[2]
-
-
Cell Treatment:
-
Remove the existing culture medium from the wells.
-
Add the freshly prepared medium containing the desired concentration of dexamethasone to the cells.
-
Include a vehicle control by adding medium containing the same final concentration of DMSO as the treated wells.
-
-
Incubation: Incubate the cells for the desired period (typically ranging from 1 to 48 hours, depending on the experiment).[10][12]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as gene expression analysis (qPCR, RNA-seq), protein analysis (Western blotting, ELISA), or functional assays (e.g., differentiation assays, apoptosis assays).
Mandatory Visualizations
Signaling Pathway of Dexamethasone
Caption: Dexamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm, leading to its activation, nuclear translocation, and modulation of gene expression.
Experimental Workflow for a Dexamethasone Cell Culture Study
Caption: A typical workflow for a cell culture experiment involving dexamethasone treatment, from preparation to analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. The Story of Dexamethasone | ChemPartner [chempartner.com]
- 5. Dexamethasone | Induces hMSC differentiation| Hello Bio [hellobio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. himedialabs.com [himedialabs.com]
- 8. Glucocorticoid Signaling Pathway: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 10 mg, CAS No. 426-17-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 10. Dexamethasone | Cell Signaling Technology [cellsignal.com]
- 11. 地塞米松 powder, BioReagent, suitable for cell culture, ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 1,2-Dihydro Dexamethasone Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone, a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties.[1][2][3] Its clinical application, however, can be limited by a range of adverse effects.[1] The metabolism of dexamethasone is complex and varies across species, leading to the formation of several metabolites.[4][5][6] One such metabolite is 1,2-Dihydro dexamethasone, formed by the reduction of the A-ring of the parent compound. While the primary role of this compound in pharmaceutical contexts is as a reference standard for impurity profiling, emerging evidence suggests that metabolites of dexamethasone may possess biological activity.[7] Understanding the in vivo effects of this compound is crucial for a comprehensive assessment of the therapeutic and adverse profiles of its parent drug.
These application notes provide a framework for the preclinical evaluation of this compound in relevant animal models. The protocols outlined below are adapted from established methodologies for dexamethasone and are intended to serve as a starting point for investigating the pharmacological and physiological effects of this specific metabolite.
Animal Models
The choice of animal model is critical for elucidating the specific effects of this compound. Given the known actions of glucocorticoids, the following models are recommended:
-
Rodent Models of Inflammation: Rats and mice are extensively used to model inflammatory conditions.[8]
-
Carrageenan-Induced Paw Edema (Rat/Mouse): A classic model of acute inflammation, suitable for assessing the anti-inflammatory potential of this compound.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Mouse): This model mimics systemic inflammatory responses and can be used to evaluate the effects on cytokine production and immune cell activation.[9]
-
-
Murine Models of Metabolic Dysregulation: Chronic glucocorticoid administration is known to induce metabolic side effects.[1]
-
C57BL/6J Mice on a High-Fat Diet: This model is susceptible to diet-induced obesity and insulin resistance, providing a relevant context to study the metabolic consequences of this compound administration.
-
-
Zebrafish Larva Model of Inflammation: Offers a high-throughput screening platform for observing leukocyte migration and inflammatory responses in a transparent, live organism.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo effects of this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound (≥95% purity)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping and Administration:
-
Randomly divide rats into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (low, medium, and high doses)
-
Dexamethasone (positive control)
-
-
Administer the respective treatments via oral gavage or intraperitoneal injection 1 hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups with the vehicle control.
-
Protocol 2: LPS-Induced Systemic Inflammation in Mice
Objective: To assess the effect of this compound on systemic inflammatory responses.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from Escherichia coli
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Preparation: Acclimatize mice as described in Protocol 1.
-
Treatment Administration:
-
Administer this compound or vehicle intraperitoneally 1 hour prior to LPS challenge.
-
-
LPS Challenge:
-
Inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
-
Sample Collection:
-
At 2 and 6 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.
-
Harvest tissues such as the liver and spleen for further analysis (e.g., gene expression of inflammatory markers).
-
-
Cytokine Analysis:
-
Separate serum from the collected blood.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare cytokine levels between the treated and vehicle control groups using an unpaired t-test or one-way ANOVA.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (%) at 3 hours (Mean ± SEM) | Inhibition of Edema (%) |
| Vehicle Control | - | - | |
| 1,2-Dihydro Dex | Low | ||
| 1,2-Dihydro Dex | Medium | ||
| 1,2-Dihydro Dex | High | ||
| Dexamethasone | Positive Control |
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) at 2h (Mean ± SEM) | IL-6 (pg/mL) at 2h (Mean ± SEM) |
| Vehicle + Saline | - | ||
| Vehicle + LPS | - | ||
| 1,2-Dihydro Dex + LPS | Test Dose | ||
| Dexamethasone + LPS | Positive Control |
Mandatory Visualizations
Signaling Pathway
The biological effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR). It is hypothesized that this compound, as a metabolite of dexamethasone, will interact with this pathway.
Caption: Hypothetical signaling pathway of this compound via the glucocorticoid receptor.
Experimental Workflow
The following diagram illustrates a logical workflow for the in vivo evaluation of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steroid - Wikipedia [en.wikipedia.org]
- 4. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (426-17-5) for sale [vulcanchem.com]
- 8. Pharmacokinetics of Dexamethasone in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone has profound influence on the energy metabolism of porcine blood leukocytes and prevents the LPS-induced glycolytic switch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Dexamethasone to Study its Metabolite, 1,2-Dihydro Dexamethasone
Introduction
Dexamethasone is a potent synthetic glucocorticoid with a wide range of anti-inflammatory and immunosuppressive effects. In vivo, dexamethasone is metabolized into several compounds, including 1,2-Dihydro dexamethasone[1]. Therefore, in vivo studies of this compound typically involve the administration of the parent compound, dexamethasone. The choice of administration route is a critical factor that can significantly influence the pharmacokinetic and pharmacodynamic profile of the drug, thereby affecting the formation and activity of its metabolites. These application notes provide a comprehensive overview of various administration routes for dexamethasone in in vivo studies, with a focus on providing researchers, scientists, and drug development professionals with detailed protocols and comparative data.
Administration Routes Overview
Several administration routes have been utilized in in vivo studies of dexamethasone in various animal models. The most common routes include:
-
Intravenous (IV): Direct administration into the bloodstream, providing 100% bioavailability and rapid onset of action. It is often used as a reference route for pharmacokinetic studies[2][3].
-
Intramuscular (IM): Injection into the muscle tissue, leading to relatively rapid absorption. The absorption rate can be influenced by the specific muscle and the formulation of the drug[1][3].
-
Intraperitoneal (IP): Injection into the peritoneal cavity, a common route for laboratory animals, offering a large surface area for absorption[1].
-
Subcutaneous (SC): Injection into the layer of skin directly below the dermis and epidermis. This route generally provides slower absorption compared to IV or IM routes and is noted to be more effective than intraperitoneal injection in some murine models[4][5].
-
Oral (PO): Administration by mouth, which is convenient but subject to first-pass metabolism and variable absorption depending on the gastrointestinal state[1][6][7].
-
Intranasal (IN): Administration through the nasal cavity, which can be a direct route to the central nervous system and can reduce systemic side effects[8][9].
-
Intra-articular (IA): Direct injection into a joint space, used for localized treatment of inflammation[10].
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of dexamethasone administered via different routes in various animal models.
Table 1: Pharmacokinetic Parameters of Dexamethasone in Horses
| Administration Route | Dose | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Reference |
| Intravenous (IV) | 0.05 mg/kg | - | α: 0.33, β: 2.2, γ: 10.7 | 100 | [2] |
| Intravenous (IV) | Not Specified | - | α: 0.03, β: 1.8, γ: 5.1 | 100 | [10] |
| Intramuscular (IM) | Not Specified | - | 3.4 | - | [10] |
| Oral (PO) | Not Specified | - | 3.4 | - | [10] |
| Intra-articular (IAC) | Not Specified | 1.0 | 3.6 | - | [10] |
| Intra-articular (IAF) | Not Specified | 0.62 | 3.6 | - | [10] |
| Intra-articular (IAS) | Not Specified | 0.25 | 3.6 | - | [10] |
Table 2: Pharmacokinetic Parameters of Dexamethasone in Dogs
| Administration Route | Dose | Tmax (min) | Elimination Half-life (min) | Bioavailability (%) | Reference |
| Intravenous (IV) | 1 mg/kg | - | 120-140 | 100 | [3] |
| Intramuscular (IM) | 1 mg/kg | 30-40 | - | ~100 (alcohol) | [3] |
| Intramuscular (IM) | 1 mg/kg | 30-40 | - | 40 (21-isonicotinate) | [3] |
Table 3: Pharmacokinetic Parameters of Dexamethasone in Rats
| Administration Route | Dose | Peak Plasma Level Time | Excretion | Reference |
| Intramuscular (IM) | Not Specified | 6 hours | Rapidly in urine and feces | [1] |
| Intraperitoneal (IP) | 0.23 µmol/kg | - | 74% within 96h (30% urine, 44% feces) | [1] |
Table 4: Pharmacokinetic Parameters of Dexamethasone in Humans (for reference)
| Administration Route | Dose | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Reference |
| Oral (PO) | 20 mg | 1 (range: 0.5-4) | 4 | - | [11] |
| Oral (PO) | Not Specified | - | - | 70-78 | [6] |
Experimental Protocols
The following are generalized protocols for the administration of dexamethasone in vivo, based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental design and animal model, adhering to all institutional and national guidelines for animal welfare.
Protocol 1: Intraperitoneal (IP) Administration in Mice
-
Drug Preparation: Prepare a stock solution of dexamethasone in a suitable solvent like DMSO. For in vivo administration, further dilute the stock solution in a vehicle such as 0.5% CMC-Na/saline water to the desired final concentration.
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. Position the mouse to expose the abdominal area.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid damaging the internal organs.
-
Injection Procedure: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement. Inject the dexamethasone solution slowly.
-
Dosage: Dosages in mice can range from 1 to 10 mg/kg[4].
Protocol 2: Subcutaneous (SC) Administration in Mice
-
Drug Preparation: Prepare the dexamethasone solution in a sterile vehicle suitable for subcutaneous injection, such as saline[4]. The final volume for injection is typically around 100 µL[4].
-
Animal Restraint: Hold the mouse by the scruff of the neck to lift a fold of skin.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections.
-
Injection Procedure: Insert a 25-27 gauge needle into the tent of skin parallel to the spine. Inject the solution into the space created.
-
Dosage: Doses can vary widely depending on the study, for example, from 0.114 mg/kg to 4 mg/kg daily[4].
Protocol 3: Intravenous (IV) Administration in Horses
-
Drug Preparation: Dexamethasone for intravenous administration should be a sterile, injectable solution.
-
Animal Restraint: The horse should be properly restrained in a safe environment.
-
Injection Site: The jugular vein is the most common site for intravenous injections in horses. The area should be cleaned with an antiseptic solution.
-
Injection Procedure: A veterinarian or trained personnel should perform the injection. A catheter may be placed for repeated sampling or administration[12].
-
Dosage: A typical dose used in pharmacokinetic studies is 0.05 mg/kg[2][12].
Protocol 4: Oral (PO) Administration in Rats
-
Drug Preparation: Dexamethasone can be administered as a solution or suspension via oral gavage[1].
-
Animal Restraint: Hold the rat firmly to prevent movement.
-
Administration Procedure: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the tip of the nose to the last rib to ensure proper length of insertion. Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Dosage: Dosages in long-term studies have ranged from 0.3 µg/kg/day to 100 µg/kg/day[1].
Visualizations
Experimental Workflow for In Vivo Dexamethasone Administration
Caption: A general workflow for in vivo studies of dexamethasone administration.
Glucocorticoid Signaling Pathway
Caption: Simplified genomic signaling pathway of dexamethasone.
References
- 1. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]
- 2. Pharmacokinetics of dexamethasone with pharmacokinetic/pharmacodynamic model of the effect of dexamethasone on endogenous hydrocortisone and cortisone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-administration of a clinically relevant dexamethasone dosage with ablative radiotherapy reduces peripheral lymphocytes but does not alter in vivo intratumoral lymphocyte phenotype or inhibit efficacy of radiotherapy in a murine colorectal tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of in vitro and in vivo administration of dexamethasone on rat macrophage functions: comparison between alveolar and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oral vs. intravenous dexamethasone in patients hospitalized with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 8. Intranasal delivery of dexamethasone efficiently controls LPS‐induced murine neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Therapeutic Effect of Intranasal Administration of Dexamethasone in Neuroinflammation Induced by Experimental Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetics of dexamethasone with pharmacokinetic/pharmacodynamic model of the effect of dexamethasone on endogenous hydrocortisone and cortisone in the horse: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for the Quantification of 1,2-Dihydro Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydro dexamethasone is a metabolite of dexamethasone, a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressant effects. The quantification of dexamethasone and its metabolites in biological and pharmaceutical samples is crucial for pharmacokinetic studies, drug development, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. The methodologies presented are adapted from well-established protocols for dexamethasone analysis, given the structural similarity of its 1,2-dihydro metabolite.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of corticosteroids. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for routine analysis.[1][2] However, for complex biological matrices and trace-level detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[3][4][5][6][7] Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offers even faster analysis times and improved resolution.
The primary challenge in the analysis of this compound is its structural similarity to dexamethasone and other related corticosteroids, which can lead to co-elution and isobaric interference. Therefore, chromatographic separation and specific mass spectrometric detection are critical for accurate quantification.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of dexamethasone, which are expected to be comparable for this compound. These values are provided as a reference and should be validated for each specific application.
Table 1: Typical Performance of LC-MS/MS Methods for Dexamethasone Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 - 2.5 ng/mL | [3][5] |
| Linearity Range | 0.2 - 250 ng/mL | [3][5] |
| Intra-day Precision (RSD) | ≤ 4.8% | [3] |
| Inter-day Precision (RSD) | ≤ 5.1% | [3] |
| Recovery | 88 - 91% | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for dexamethasone quantification in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of human plasma in a glass tube, add 25 µL of an internal standard working solution (e.g., dexamethasone-d5 at 400 ng/mL).
-
Briefly vortex the sample.
-
Add 0.10 mL of 1:3 ammonium hydroxide-water (v/v) to alkalinize the sample.
-
Add 3 mL of methyl-t-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 3 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile:Water:Formic Acid (35:65:0.1, v/v/v)[3]
-
Flow Rate: 0.5 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Note: The MRM transitions for this compound are predicted based on its molecular weight ([MH]+ of 395)[8] and the known fragmentation pattern of dexamethasone, which involves losses of water (H₂O) and hydrofluoric acid (HF).[5] These transitions should be optimized experimentally.
Protocol 2: Quantification of this compound in Pharmaceutical Formulations by HPLC-UV
This protocol is based on a general HPLC method for dexamethasone analysis.[2]
1. Sample Preparation
-
Accurately weigh and transfer a portion of the powdered tablets or an aliquot of the liquid formulation equivalent to 10 mg of dexamethasone to a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtered solution with the mobile phase to a final concentration of approximately 10 µg/mL.
2. HPLC Conditions
-
HPLC System: Waters Alliance or equivalent with a UV detector
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for LC-MS/MS quantification.
Caption: Predicted fragmentation of dexamethasone and its dihydro metabolite.
References
- 1. High-performance liquid chromatographic separation and identification of epimeric 17-ketone impurities in commercial sample of dexamethasone sodium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (426-17-5) for sale [vulcanchem.com]
Application of 1,2-Dihydro Dexamethasone in Immunology Research: A Detailed Overview and Protocols for its Parent Compound, Dexamethasone
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the application of 1,2-Dihydro Dexamethasone and its widely used parent compound, Dexamethasone, in the field of immunology. While this compound is a known derivative, its utility in immunological research is not documented. In contrast, Dexamethasone is a cornerstone synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties, making it an invaluable tool for researchers.
This compound: Current Understanding
This compound is a derivative of Dexamethasone characterized by the reduction of the double bond between the first and second carbon atoms in the A-ring of the steroid nucleus.[1] Its primary documented application is as a reference standard in pharmaceutical analysis for the purpose of impurity profiling and quality control of Dexamethasone preparations.[1] Currently, there is a lack of scientific literature describing the direct application or immunological effects of this compound in immunology research. Therefore, the following sections will focus on the extensive applications of its parent compound, Dexamethasone.
Dexamethasone: A Potent Immunomodulator
Dexamethasone is a synthetic glucocorticoid that is approximately 25 to 30 times more potent than the natural glucocorticoid, hydrocortisone.[2][3] Its profound effects on the immune system are mediated primarily through its interaction with the glucocorticoid receptor (GR).[4]
Mechanism of Action
Dexamethasone exerts its anti-inflammatory and immunosuppressive effects through both genomic and non-genomic mechanisms.
-
Genomic Mechanisms: Upon binding to the cytoplasmic GR, the Dexamethasone-GR complex translocates to the nucleus. Here, it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes. A key mechanism of repression involves the interference with pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5]
-
Non-Genomic Mechanisms: Dexamethasone can also induce rapid, non-genomic effects by interacting with membrane-bound GRs or through direct physicochemical interactions with cellular membranes. These actions can influence intracellular signaling cascades and ion transport.
The signaling pathway of Dexamethasone's genomic action is visualized below:
Quantitative Data on Dexamethasone Activity
The following table summarizes key quantitative data related to the immunological activity of Dexamethasone.
| Parameter | Value | Cell/System | Reference |
| IC50 for NF-κB Inhibition | 2.93 nM | - | [6] |
| IC50 for PGE2 Release | 20 nM | - | [6] |
| Relative Glucocorticoid Potency | 25-30x Hydrocortisone | - | [2][3] |
| Receptor Affinity (Ki for GR) | ~1.2 nM | - | [7] |
Experimental Protocols Using Dexamethasone
Dexamethasone is a versatile tool in immunology research, employed in a variety of in vitro and in vivo experimental setups.
In Vitro Inhibition of Cytokine Production in Macrophages
This protocol describes the use of Dexamethasone to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated primary macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed primary macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Dexamethasone Pre-treatment: Prepare a stock solution of Dexamethasone in a suitable solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Remove the old medium from the cells and add 100 µL of the Dexamethasone-containing medium or vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a solution of LPS in culture medium. Add 100 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
The experimental workflow is illustrated in the diagram below:
In Vivo Model of Autoimmune Disease
Dexamethasone is frequently used as a positive control in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or collagen-induced arthritis (CIA) for rheumatoid arthritis.
General Protocol Outline for EAE:
-
Induction of EAE: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
Dexamethasone Treatment: Once clinical signs appear, administer Dexamethasone (e.g., 1 mg/kg) or vehicle control daily via intraperitoneal injection.
-
Immunological Analysis: At the end of the experiment, collect tissues (e.g., spleen, lymph nodes, spinal cord) for immunological analysis, such as flow cytometry to assess immune cell infiltration and cytokine profiling of restimulated splenocytes.
The logical relationship between Dexamethasone treatment and the modulation of the autoimmune response is depicted below:
Conclusion
While this compound serves as a valuable analytical standard, its parent compound, Dexamethasone, remains an indispensable tool in immunology research. Its potent and well-characterized anti-inflammatory and immunosuppressive properties, coupled with its versatility in a wide range of experimental models, ensure its continued importance in elucidating the complexities of the immune system and in the development of novel immunomodulatory therapies. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations into the immunological effects of glucocorticoids.
References
- 1. This compound (426-17-5) for sale [vulcanchem.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ccjm.org [ccjm.org]
- 7. Dexamethasone - Wikipedia [en.wikipedia.org]
Application Note: Generating a Dose-Response Curve for 1,2-Dihydro Dexamethasone Using a Glucocorticoid Receptor (GR) Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexamethasone is a potent synthetic glucocorticoid that exerts its effects by binding to the intracellular Glucocorticoid Receptor (GR), a ligand-activated transcription factor.[1] Upon activation, the GR translocates to the nucleus and modulates the expression of target genes by binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[2][3] This signaling pathway is central to the anti-inflammatory and immunosuppressive actions of glucocorticoids.[4] 1,2-Dihydro dexamethasone is a metabolite of dexamethasone.[5] Understanding its biological activity is crucial for a comprehensive pharmacological profile of the parent drug.
This application note provides a detailed protocol for developing a dose-response curve for this compound to quantify its potency in activating the GR signaling pathway. The described method utilizes a stable cell line containing a GRE-driven luciferase reporter gene, which provides a sensitive and quantitative readout of GR activation.[6][7]
Glucocorticoid Receptor Signaling Pathway
Upon entering the cell, a glucocorticoid ligand like this compound binds to the GR, which resides in the cytoplasm in a complex with chaperone proteins such as heat shock proteins (HSPs).[3] Ligand binding induces a conformational change, causing the dissociation of chaperones and exposure of the GR's nuclear localization sequence.[2] The activated GR-ligand complex then translocates to the nucleus, dimerizes, and binds to GREs on the DNA.[8] This interaction recruits co-activator proteins and the transcriptional machinery to regulate (typically activate) the transcription of target genes.[4]
Experimental Protocol
This protocol outlines the necessary steps for treating a GRE-luciferase reporter cell line with a range of this compound concentrations to measure the resulting transcriptional activation.
1. Materials and Reagents
-
Cell Line: A549-GRE-Luc cells (or similar) stably expressing a firefly luciferase reporter gene under the control of a GRE promoter.
-
Compounds: this compound (test article), Dexamethasone (positive control).
-
Cell Culture Medium: DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: Phenol red-free DMEM/F-12, supplemented with 10% charcoal-stripped FBS.
-
Reagents: DMSO (vehicle), 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Assay Kits: Luciferase Assay System (e.g., Promega), BCA Protein Assay Kit.
-
Labware: White, clear-bottom 96-well cell culture plates, sterile tubes, and reservoirs.
2. Experimental Workflow
3. Detailed Procedure
Day 1: Cell Seeding
-
Culture A549-GRE-Luc cells in standard culture medium until they reach 80-90% confluency.
-
Wash cells with PBS, then detach them using 0.25% Trypsin-EDTA.
-
Resuspend the cells in assay medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1.5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (15,000 cells/well) into a white, clear-bottom 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound and the Dexamethasone positive control in assay medium. A common starting concentration is 1 µM, followed by 1:10 or 1:3 dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the cells.
-
Add 100 µL of the appropriate compound dilution to each well. Ensure each concentration is tested in triplicate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[9]
Day 3: Luminescence Measurement
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Prepare the luciferase lysis buffer/reagent according to the manufacturer's protocol.[10]
-
Add 20-50 µL of the lysis buffer/reagent to each well and incubate for 5-10 minutes on a plate shaker to ensure complete lysis.
-
Measure the luminescence using a plate reader. The signal is typically stable for several minutes.
Data Presentation and Analysis
1. Data Normalization The raw luminescence data (Relative Light Units, RLU) should be normalized to represent the percentage of activation relative to the controls.
-
0% Activation Control: Wells treated with vehicle (DMSO) only.
-
100% Activation Control: Wells treated with a saturating concentration of Dexamethasone (e.g., 1 µM).
Formula: % Activation = [(RLU_sample - RLU_vehicle) / (RLU_max_Dex - RLU_vehicle)] * 100
2. Sample Data Table
The following table presents example data for this compound and the Dexamethasone control.
| Compound | Concentration (nM) | Mean RLU | Std. Deviation | % Activation |
| Vehicle | 0 | 1,520 | 110 | 0.0% |
| Dexamethasone | 0.01 | 3,450 | 250 | 4.4% |
| 0.1 | 15,800 | 980 | 32.8% | |
| 1 | 35,600 | 2,100 | 78.4% | |
| 10 | 44,100 | 2,800 | 97.9% | |
| 100 | 45,000 | 2,500 | 100.0% | |
| 1000 | 45,150 | 2,600 | 100.4% | |
| 1,2-Dihydro Dex | 0.1 | 2,980 | 210 | 3.4% |
| 1 | 11,500 | 850 | 22.9% | |
| 10 | 29,800 | 1,900 | 65.0% | |
| 100 | 41,200 | 2,400 | 91.2% | |
| 1000 | 43,500 | 2,700 | 96.5% | |
| 10000 | 44,500 | 2,800 | 98.8% |
3. Dose-Response Curve Generation
Plot the % Activation (Y-axis) against the log of the compound concentration (X-axis). Use a non-linear regression model (four-parameter logistic fit) to generate the dose-response curve and calculate the EC₅₀ value. The EC₅₀ is the concentration of the compound that elicits 50% of the maximum response.
Key Parameters:
-
EC₅₀ (Half-maximal effective concentration): A measure of the compound's potency.
-
Top Plateau: The maximum achievable response.
-
Bottom Plateau: The baseline response.
-
Hill Slope: The steepness of the curve.
By comparing the EC₅₀ value of this compound to that of Dexamethasone, researchers can determine its relative potency as a glucocorticoid receptor agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 5. 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione | C22H31FO5 | CID 22792547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid Response Element (GRE/GR) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Experimental Design for 1,2-Dihydro Dexamethasone Treatment in Mice: Application Notes and Protocols
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive guide to designing and conducting preclinical studies in mice involving 1,2-Dihydro dexamethasone. A thorough review of the existing scientific literature reveals that this compound, also known as Dexamethasone EP Impurity C, is primarily utilized as a reference standard for the analytical profiling of dexamethasone preparations.[][2][3][4] There is a notable absence of published in vivo studies detailing its biological activity, mechanism of action, or specific experimental protocols in animal models.
Therefore, this document is structured in two main parts:
-
A Proposed Experimental Framework for the Characterization of this compound in Mice: This section outlines a logical, tiered approach for researchers to conduct initial in vivo studies to determine the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound. This framework is based on established methodologies for the parent compound, dexamethasone.
-
Detailed Application Notes and Protocols for Dexamethasone Treatment in Mice: As a well-characterized synthetic glucocorticoid, dexamethasone serves as an essential reference. This section provides in-depth protocols, data tables, and signaling pathway diagrams for dexamethasone, which can be adapted for the initial investigation of this compound.
Part 1: Proposed Experimental Framework for this compound Characterization
Given the lack of in vivo data, a systematic approach is necessary to characterize the biological effects of this compound. The following experimental workflow is proposed.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1,2-Dihydro Dexamethasone for Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on effectively solubilizing 1,2-Dihydro dexamethasone for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Dexamethasone EP Impurity C, is a derivative of the synthetic glucocorticoid, dexamethasone.[1][2] Like many steroid compounds, it is hydrophobic and exhibits limited solubility in aqueous solutions, which can pose a significant challenge for its use in cell-based assays and other biological experiments.[1][3] Achieving a stable and homogenous solution is critical for obtaining accurate and reproducible experimental results.
Q2: What are the primary recommended solvents for dissolving this compound?
A2: Based on available data, this compound is slightly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[1][3] For most in vitro experiments, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.[4]
Q3: How can I prepare a working solution in an aqueous buffer or cell culture medium from a DMSO stock?
A3: To prepare a working solution for cell culture, the concentrated DMSO stock solution should be serially diluted in pre-warmed (37°C) aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution dropwise while gently vortexing to minimize precipitation.[5] The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[3]
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What should I do?
A4: This is a common issue known as "crashing out." Please refer to the Troubleshooting Guide below for detailed steps on how to address this problem. Key strategies include reducing the final concentration, performing serial dilutions, and ensuring the use of pre-warmed media.[5]
Quantitative Data Summary
Table 1: Solubility of Dexamethasone (Reference Compound)
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 - 100 | ~76 - 255 | [6][7][8] |
| Ethanol | ~3 - 25 | ~7.6 - 63.7 | [6][9] |
| Methanol | Sparingly soluble | - | [4] |
| Water | Practically insoluble | - | [4] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 | ~0.25 | [6] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₁FO₅ | [2][10] |
| Molecular Weight | 394.48 g/mol | [10] |
| Appearance | White to Off-White Crystalline Solid | [3] |
| Storage (as powder) | 2-8°C | [2] |
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Solution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | - Lower the final working concentration. - Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause a rapid solvent shift, leading to precipitation. | - Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed medium, then add this to the final volume. - Add the compound solution dropwise while gently vortexing the medium.[5] |
| Low Temperature of Medium | The solubility of many compounds, including steroids, decreases at lower temperatures. | - Always use pre-warmed (37°C) cell culture media and buffers for dilutions.[5] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | - Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This may necessitate preparing a more dilute stock solution in DMSO. |
| pH of the Medium | The pH of the aqueous solution can influence the solubility of certain compounds. | - While less common for neutral steroids, ensure the pH of your buffer or medium is stable and within the desired range for your experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 394.48 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.94 mg of this compound powder directly into the tube.
-
Solvent Addition: Using a sterile pipette, add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the powder.
-
Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile, low-retention pipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (100 µM): In a sterile tube, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Gently pipette up and down to mix. This creates a 100 µM intermediate solution.
-
Prepare Final Working Solution (1 µM): In a separate sterile tube, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium. Gently mix by pipetting.
-
Final DMSO Concentration: The final DMSO concentration in the 1 µM working solution will be 0.01%, which is well-tolerated by most cell lines.
-
Application to Cells: Use this 1 µM working solution to treat your cells as per your experimental design.
Visualizations
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: General Experimental Workflow for a Cell-Based Assay.
Caption: Logical Flow for Troubleshooting Solubility Issues.
References
- 1. This compound (426-17-5) for sale [vulcanchem.com]
- 2. allmpus.com [allmpus.com]
- 3. This compound CAS#: 426-17-5 [m.chemicalbook.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Dexamethasone | Induces hMSC differentiation| Hello Bio [hellobio.com]
- 9. Dexamethasone [sigmaaldrich.com]
- 10. This compound | LGC Standards [lgcstandards.com]
Technical Support Center: 1,2-Dihydro Dexamethasone Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-Dihydro dexamethasone in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure differ from dexamethasone?
A1: this compound is a derivative of dexamethasone, a potent synthetic glucocorticoid. The primary structural difference is the reduction of the double bond between the first and second carbon atoms in the A-ring of the steroid nucleus. This hydrogenation results in a molecule with the chemical formula C22H31FO5.[1][2][3] This seemingly minor change can impact the compound's physical and biological properties.[2]
Q2: What are the general solubility characteristics of this compound?
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: Based on studies of dexamethasone and other corticosteroids, the primary factors affecting stability in solution are:
-
pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation.[6][7]
-
Light: Exposure to light, particularly UV light, can cause photolytic degradation.[8][9]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[7][8]
-
Solvent Composition: The choice of solvent can influence the stability of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
Issue 1: Precipitation or Cloudiness in Solution
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Solubility | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in your aqueous solution.[10]- Gently warm the solution to aid dissolution, but be mindful of potential temperature-induced degradation.- Use sonication to help dissolve the compound.[10] |
| pH-dependent Solubility | - Adjust the pH of the solution. While specific data for this compound is limited, the solubility of related compounds can be pH-sensitive. |
| Compound Degradation | - If precipitation occurs over time, it may be due to the formation of insoluble degradation products. Analyze the precipitate and supernatant to identify these products. |
Issue 2: Loss of Potency or Unexpected Biological Results
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Chemical Degradation | - Verify Solution Age and Storage: Prepare fresh solutions for each experiment. If solutions must be stored, keep them at low temperatures (e.g., 2-8°C) and protected from light.[3]- Control pH: Ensure the pH of your experimental medium is within a stable range for corticosteroids (typically near neutral).- Avoid Exposure to Light: Use amber vials or cover containers with aluminum foil to prevent photolytic degradation.[8] |
| Adsorption to Containers | - Use low-binding plasticware or silanized glassware to minimize adsorption of the compound to container surfaces. |
Issue 3: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC)
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Forced Degradation | - If you are performing forced degradation studies, the new peaks are expected degradation products. Use techniques like LC-MS/MS to identify their structures.[6] |
| Inherent Instability | - The appearance of new peaks under normal experimental conditions indicates compound degradation. To identify the cause: - Acid/Base Hydrolysis: Compare chromatograms of samples prepared in acidic, neutral, and basic media.[8] - Oxidation: Compare samples prepared with and without an oxidizing agent (e.g., H₂O₂).[8] - Photodegradation: Compare samples exposed to light with those kept in the dark.[8] - Thermal Degradation: Compare samples maintained at room temperature with those subjected to elevated temperatures.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from established methods for dexamethasone and is designed to intentionally degrade the sample to identify potential degradation products and pathways.[8]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 1N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.[8]
-
-
Basic Degradation:
-
To a known volume of the stock solution, add an equal volume of 1N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 1N HCl.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.[8]
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.[8]
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105°C for 24 hours.
-
After cooling, dissolve the sample in methanol and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.[8]
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours.[8]
-
3. Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted to 4.0) in a 23:77 v/v ratio.[11][12] |
| Flow Rate | 1.0 mL/min[11][12] |
| Column Temperature | 40°C[11][12] |
| Detection Wavelength | UV at 230 nm[11][12] |
| Injection Volume | 10 µL[11][12] |
Data Presentation
Table 1: Solubility of Dexamethasone (Parent Compound) in Various Solvents
| Solvent | Solubility | Reference |
| Water | 10 mg/100 mL at 25°C | |
| DMSO | 100 mg/mL | [10] |
| Ethanol | 8.33 mg/mL | [10] |
| Methanol | Sparingly soluble | [5] |
| Acetone | Sparingly soluble | [5] |
| Chloroform | Slightly soluble |
Note: This data is for the parent compound, dexamethasone, and should be used as an estimate for this compound.
Table 2: Summary of Forced Degradation Conditions for Dexamethasone
| Stress Condition | Reagent/Parameter | Duration | Expected Outcome | Reference |
| Acid Hydrolysis | 1N HCl at 60°C | 24 hours | Degradation | [8] |
| Base Hydrolysis | 1N NaOH at RT | 24 hours | Degradation | [8] |
| Oxidation | 30% H₂O₂ at RT | 24 hours | Degradation | [8] |
| Thermal | 105°C (solid state) | 24 hours | Degradation | [8] |
| Photolytic | UV light (254 nm) | 24 hours | Degradation | [8] |
Note: These conditions are for the parent compound, dexamethasone, and serve as a starting point for studies on this compound.
Visualizations
References
- 1. This compound, Dexamethasone Impurity C - Acanthus Research [acanthusresearch.com]
- 2. This compound (426-17-5) for sale [vulcanchem.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound CAS#: 426-17-5 [m.chemicalbook.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. scispace.com [scispace.com]
- 12. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,2-Dihydro Dexamethasone for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 1,2-Dihydro dexamethasone in in vitro assays. Given that this compound is primarily recognized as a reference impurity of Dexamethasone (Dexamethasone EP Impurity C), this guide offers foundational information, troubleshooting advice, and frequently asked questions based on its structural similarity to the well-characterized parent compound, dexamethasone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from dexamethasone?
A1: this compound is a derivative of dexamethasone where the double bond between the first and second carbon atoms in the A-ring of the steroid nucleus has been reduced (hydrogenated)[1]. This structural modification results in a distinct chemical entity with a different molecular weight and physical properties[1]. While dexamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects, this compound is primarily available as a reference standard for analytical purposes, such as impurity profiling in dexamethasone preparations[1][2].
Q2: What is the expected biological activity of this compound?
A2: There is limited publicly available information on the specific biological activity of this compound. However, the 1,2-double bond in the A-ring of glucocorticoids like dexamethasone is known to be important for their potent activity. Therefore, it is plausible that the biological activity of this compound may be significantly lower than that of dexamethasone. Any in vitro use of this compound would require initial dose-response experiments to determine its potency and efficacy in the specific assay system.
Q3: What is a suitable starting concentration range for this compound in in vitro assays?
A3: As there is no established optimal concentration for this compound, a broad concentration range should be tested initially. Based on typical concentrations used for dexamethasone, a starting range of 1 nM to 10 µM could be explored. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is a white solid[3]. Similar to dexamethasone, it is expected to have low solubility in aqueous media. Therefore, a high-concentration stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol. For example, to prepare a 10 mM stock solution in DMSO, dissolve 3.95 mg of this compound (molecular weight 394.5 g/mol ) in 1 mL of high-quality, sterile DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q5: What are the key considerations for designing an in vitro experiment with this compound?
A5: The key considerations include:
-
Cell Type: The choice of cell line is critical and will depend on the research question.
-
Assay Endpoint: Clearly define the parameter you are measuring (e.g., cytokine secretion, gene expression, cell viability).
-
Controls: Include appropriate controls, such as a vehicle control (the solvent used to dissolve the compound), a negative control (untreated cells), and a positive control (e.g., dexamethasone).
-
Incubation Time: The optimal incubation time will vary depending on the assay and should be determined empirically.
-
Concentration Range: Test a wide range of concentrations to establish a dose-response relationship.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect of this compound | - Inactive compound at the concentrations tested.- Insufficient incubation time.- Cell line is not responsive.- Degradation of the compound. | - Test a wider and higher concentration range.- Perform a time-course experiment.- Use a cell line known to be responsive to glucocorticoids (as a starting point).- Prepare fresh stock solutions and ensure proper storage. |
| High background or variability in results | - Solvent toxicity.- Inconsistent cell seeding density.- Reagent variability. | - Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells.- Maintain consistent cell culture practices, including seeding density and passage number.- Use reagents from the same lot for all experiments in a series. |
| Precipitation of the compound in culture medium | - Poor solubility of this compound in aqueous media. | - Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but not high enough to be toxic to the cells.- Prepare working solutions by diluting the stock solution in pre-warmed culture medium immediately before use. |
Quantitative Data
Table 1: Physicochemical Properties of this compound and Dexamethasone
| Property | This compound | Dexamethasone | Reference |
| CAS Number | 426-17-5 | 50-02-2 | [1][3] |
| Molecular Formula | C22H31FO5 | C22H29FO5 | [1][3] |
| Molecular Weight | 394.5 g/mol | 392.46 g/mol | [1][3] |
| Appearance | White Solid | White to off-white crystalline powder | [3] |
| Melting Point | 233-240°C | ~262°C | [1] |
Table 2: Recommended Starting Concentrations for Glucocorticoids in In Vitro Assays (Based on Dexamethasone)
| Assay Type | Cell Line Examples | Recommended Starting Concentration Range |
| Anti-inflammatory Assays | Macrophages (e.g., RAW 264.7, THP-1) | 1 nM - 1 µM |
| Differentiation Assays (e.g., Osteogenesis) | Mesenchymal Stem Cells (MSCs) | 10 nM - 100 nM |
| Apoptosis Assays | Lymphoma cell lines | 100 nM - 10 µM |
Note: These concentrations are based on the known activity of dexamethasone and should be adapted and optimized for this compound through rigorous dose-response experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 3.95 mg of this compound powder in a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C.
Protocol 2: General In Vitro Assay Workflow
-
Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed, serum-free, or complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay Endpoint Measurement: After incubation, perform the specific assay to measure the desired endpoint (e.g., collect supernatant for cytokine analysis, lyse cells for gene expression analysis, or perform a cell viability assay).
Visualizations
Caption: Workflow for in vitro testing of this compound.
Caption: Hypothesized signaling pathway for this compound.
References
Technical Support Center: Synthesis of 1,2-Dihydro Dexamethasone
Welcome to the technical support center for the synthesis of 1,2-Dihydro dexamethasone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the synthesis of this dexamethasone derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: this compound, also known as Dexamethasone Impurity C, is a derivative of dexamethasone where the double bond between carbons 1 and 2 in the A-ring of the steroid nucleus has been saturated.[1][2] Its synthesis is primarily important for its use as a reference standard in analytical testing to ensure the purity of dexamethasone active pharmaceutical ingredients (APIs) and formulated drug products.[1] The presence and quantity of impurities like this compound are critical quality attributes that are closely monitored to ensure the safety and efficacy of dexamethasone.
Q2: What is the most common method for synthesizing this compound?
A2: The most commonly cited method for the synthesis of this compound is the selective catalytic hydrogenation of dexamethasone.[3] This reaction specifically targets the 1,2-double bond for reduction while aiming to preserve the other functional groups within the dexamethasone molecule.[3] A widely used catalyst for this transformation is Wilkinson's catalyst (chloridotris(triphenylphosphine)rhodium(I)).[3][4]
Q3: What are the primary challenges in the selective hydrogenation of dexamethasone to this compound?
A3: The primary challenges in this synthesis revolve around achieving high selectivity and yield. Key difficulties include:
-
Over-reduction: The potential for the reduction of other sites in the molecule, such as the 4,5-double bond or the 3- and 20-keto groups, leading to the formation of undesired byproducts.
-
Catalyst Deactivation: Wilkinson's catalyst can be sensitive to impurities in the solvent or starting material, as well as to prolonged exposure to air, which can lead to reduced catalytic activity and incomplete conversion.[5]
-
Slow Reaction Rate: The hydrogenation of the sterically hindered 1,2-double bond can be slow, often requiring long reaction times and high catalyst loading.[3][4]
-
Product Isolation and Purification: Separating the desired this compound from unreacted dexamethasone and other structurally similar byproducts can be challenging and may require chromatographic purification methods.[6][7]
Q4: How does Wilkinson's catalyst achieve selectivity for the 1,2-double bond?
A4: Wilkinson's catalyst is known for its ability to selectively hydrogenate less sterically hindered alkenes under mild conditions.[5] The selectivity for the 1,2-double bond in dexamethasone is attributed to a combination of steric and electronic factors that favor the coordination of this specific double bond to the rhodium center of the catalyst.[3] The proposed mechanism involves the oxidative addition of hydrogen to the rhodium complex, followed by coordination of the alkene, migratory insertion of the alkene into a rhodium-hydride bond, and finally, reductive elimination of the saturated product.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via catalytic hydrogenation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Dexamethasone | Inactive Catalyst: Wilkinson's catalyst may have degraded due to exposure to air or impurities. | Ensure the use of fresh, high-quality Wilkinson's catalyst. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate. | Increase the catalyst loading. The literature suggests a relatively high catalyst loading for this transformation.[4] | |
| Poor Quality Solvents or Reagents: Impurities in solvents or the starting dexamethasone can poison the catalyst. | Use high-purity, anhydrous solvents. Ensure the dexamethasone starting material is of high purity. | |
| Inadequate Hydrogen Supply: A leak in the hydrogenation apparatus or an insufficient hydrogen source will prevent the reaction from proceeding. | Check the hydrogenation apparatus for leaks. Ensure a continuous and adequate supply of hydrogen gas at the appropriate pressure (typically atmospheric pressure for this reaction).[4] | |
| Formation of Multiple Products (Low Selectivity) | Over-reduction: The catalyst may be too active under the reaction conditions, leading to the reduction of other double bonds or ketone functionalities. | While Wilkinson's catalyst is generally selective, consider reducing the reaction temperature or hydrogen pressure to minimize over-reduction. Monitor the reaction closely by techniques like TLC or HPLC to stop it once the starting material is consumed. |
| Isomerization: The presence of base or acid impurities could potentially cause isomerization of the steroid skeleton. | Ensure solvents and glassware are neutral and free from acidic or basic residues. | |
| Difficulty in Product Isolation | Co-precipitation of Product and Catalyst: The product and catalyst residues may precipitate together during workup. | After reaction completion, filter the reaction mixture to remove the catalyst before concentrating the solution. The use of a solvent in which the product is soluble but the catalyst is not can aid in separation. |
| Similar Polarity of Product and Byproducts: The desired product and unreacted starting material or byproducts may have very similar polarities, making separation by simple crystallization difficult. | Employ chromatographic techniques such as column chromatography or preparative HPLC for purification.[6][7] | |
| Slow Reaction Rate | Insufficient Mixing: Poor agitation may lead to inefficient contact between the substrate, catalyst, and hydrogen gas. | Ensure vigorous stirring throughout the reaction to maintain a homogeneous suspension and facilitate gas-liquid mass transfer.[4] |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | While the cited protocol uses room temperature, a slight increase in temperature could potentially increase the reaction rate. However, this must be done cautiously to avoid a decrease in selectivity. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation [4]
This protocol is based on a literature procedure for the selective hydrogenation of dexamethasone using Wilkinson's catalyst.
Materials and Reagents:
-
Dexamethasone
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)
-
Ethyl acetate (EtOAc), anhydrous
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
Equipment:
-
Round-bottom flask (1000 mL)
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon filled with hydrogen)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a 1000 mL round-bottomed flask, suspend dexamethasone (10 g, 25.48 mmol) in a mixture of ethyl acetate (400 mL) and ethanol (100 mL).
-
Add Wilkinson's catalyst (2.5 g, 2.70 mmol) to the suspension along with a magnetic stirrer bar.
-
Seal the flask and create a hydrogen atmosphere (1 atm), for example, by using a hydrogen-filled balloon.
-
Stir the mixture vigorously at room temperature for one week.
-
After one week, add an additional 1.0 g of Wilkinson's catalyst to the reaction mixture.
-
Continue stirring under a hydrogen atmosphere for another week.
-
After the second week, concentrate the resulting mixture in vacuo to obtain a solid.
-
Suspend the solid in dichloromethane (100 mL) and filter the suspension.
-
Wash the collected solid with three portions of dichloromethane (50 mL each).
-
Dry the solid on the filter to yield this compound as an off-white solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 10 g Dexamethasone | [4] |
| Product | 9.6 g this compound | [4] |
| Yield | ~96% (crude) | [4] |
| Catalyst | Wilkinson's Catalyst | [4] |
| Solvents | Ethyl Acetate, Ethanol, Dichloromethane | [4] |
| Reaction Time | 2 weeks | [4] |
| Temperature | Room Temperature | [4] |
| Pressure | 1 atm Hydrogen | [4] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
A decision-making workflow for troubleshooting low yields in the synthesis.
Simplified Catalytic Cycle of Wilkinson's Catalyst in Hydrogenation
A simplified representation of the catalytic cycle for alkene hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, Dexamethasone Impurity C - Acanthus Research [acanthusresearch.com]
- 3. This compound (426-17-5) for sale [vulcanchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 6. CN105440094B - The preparation method of Dexamethasone Intermediate - Google Patents [patents.google.com]
- 7. CN108864240A - The method of purification of dexamethasone epoxy hydrolysate - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
identifying and minimizing off-target effects of 1,2-Dihydro dexamethasone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and minimize potential off-target effects of 1,2-Dihydro dexamethasone. Given the limited direct data on this compound, this guidance is largely based on the well-characterized profile of its parent compound, dexamethasone.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
A1: As a derivative of dexamethasone, this compound is expected to primarily act as a potent agonist for the glucocorticoid receptor (GR). This interaction mediates anti-inflammatory, immunosuppressive, and metabolic effects by modulating the transcription of target genes.[1][2] The on-target activity is initiated by the binding of the compound to the cytoplasmic GR, leading to the receptor's translocation to the nucleus and subsequent regulation of gene expression.[3]
Q2: What are the potential off-target effects of this compound?
A2: Based on its structural similarity to dexamethasone, this compound may exhibit a range of off-target effects. These can include cross-reactivity with other steroid hormone receptors, such as the mineralocorticoid receptor (MR) and progesterone receptor (PR), which can lead to unintended physiological responses.[4] Additionally, at higher concentrations, it may interact with other proteins, leading to cytotoxicity, inhibition of cell proliferation, or induction of apoptosis in a cell-type-dependent manner.[5]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: A key strategy is to use a GR-knockout or knockdown cell line. If the observed effect persists in cells lacking the glucocorticoid receptor, it is likely an off-target effect.[6] Another approach is to use a structurally unrelated GR modulator and compare the cellular response. If the effect is unique to this compound, it is more likely to be an off-target phenomenon.[6]
Q4: What is the first step I should take if I suspect off-target effects?
A4: The first step is to perform a dose-response experiment to determine the minimal effective concentration that elicits the desired on-target effect.[5] Often, off-target effects are more pronounced at higher concentrations. Concurrently, it is advisable to conduct a cell viability assay to rule out cytotoxicity as the source of the unexpected phenotype.[5]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
Symptom: Your cells treated with this compound exhibit a phenotype that is inconsistent with known glucocorticoid receptor signaling pathways.
Possible Causes:
-
Off-target binding: The compound may be interacting with other receptors or cellular proteins.
-
Cytotoxicity: The observed phenotype could be a result of cell stress or death.
-
Experimental artifact: Inconsistent experimental conditions could be a contributing factor.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response and Viability Assay | To determine if the effect is concentration-dependent and to rule out cytotoxicity.[5] |
| 2 | Use a GR-Knockout/Knockdown Cell Line | To confirm if the effect is mediated by the glucocorticoid receptor.[6] |
| 3 | Compare with a Structurally Different GR Agonist | To see if the effect is specific to the chemical structure of this compound.[6] |
| 4 | Conduct a Broad-Spectrum Off-Target Screen | Consider a kinase panel screen or a safety pharmacology screen to identify potential off-target interactions.[6] |
Issue 2: Inconsistent Results Between Experiments
Symptom: You are observing high variability in your results when treating cells with this compound.
Possible Causes:
-
Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses.
-
Compound degradation: Improper storage or handling of this compound may lead to reduced potency.
-
Variable expression of off-target proteins: The expression levels of off-target proteins may vary with cell culture conditions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Cell Culture Protocols | Use cells within a narrow passage range and ensure consistent seeding density and confluency at the time of treatment.[5] |
| 2 | Verify Compound Integrity | Ensure proper storage of this compound stock solutions and prepare fresh dilutions for each experiment. |
| 3 | Monitor Expression of Key On- and Off-Target Receptors | If known, check the expression levels of GR and potential off-target receptors (e.g., MR, PR) in your cell model. |
Data Presentation
Table 1: Comparative Binding Affinities of Dexamethasone for Steroid Receptors
Disclaimer: The following data is for dexamethasone and is provided as a reference. The binding profile of this compound may differ.
| Receptor | Ligand | Ki (nM) | Assay Type | Reference |
| Glucocorticoid Receptor (GR) | Dexamethasone | 1.217 - 7.576 | 3H-DEX Competition Binding | [4] |
| Mineralocorticoid Receptor (MR) | Dexamethasone | Lower activity than corticosterone | Reporter Assay | [4] |
| Progesterone Receptor (PR) | Dexamethasone | Similar activity to progesterone | Reporter Assay | [4] |
| Androgen Receptor (AR) | Dexamethasone | Little activity | Reporter Assay | [4] |
| Estrogen Receptor (ER) | Dexamethasone | Little activity | Reporter Assay | [4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GR
Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.
Materials:
-
Radioligand: [3H]dexamethasone
-
Receptor Source: Cytosolic extracts from cells expressing GR (e.g., A549 cells)
-
Assay Buffer: Tris-HCl buffer (pH 7.4) with molybdate
-
Competitors: Unlabeled dexamethasone and this compound
-
Separation Medium: Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from A549 cells through homogenization and ultracentrifugation.
-
Assay Setup: In microcentrifuge tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [3H]dexamethasone.
-
Competition: Add increasing concentrations of unlabeled dexamethasone (for the reference curve) or this compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the mixture at 0-4°C for 18-24 hours to reach equilibrium.
-
Separation: Add dextran-coated charcoal to separate bound from free radioligand, incubate briefly, and centrifuge.
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]
Protocol 2: GR Transactivation Reporter Assay
Objective: To measure the functional activity of this compound as a GR agonist.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for human GR
-
Luciferase reporter plasmid with a glucocorticoid response element (GRE) promoter
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and dexamethasone (as a positive control)
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the hGR expression plasmid and the GRE-luciferase reporter plasmid.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound or dexamethasone.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Plot the luciferase activity against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[3]
Visualizations
Caption: On-target signaling pathway of this compound via the glucocorticoid receptor.
Caption: Troubleshooting workflow for identifying off-target effects.
Caption: Experimental workflow for characterizing on- and off-target effects.
References
troubleshooting guide for 1,2-Dihydro dexamethasone western blot analysis
Introduction: Why Western Blot is Not the Correct Technique
It is important to clarify that Western blot analysis is a technique used for the detection and quantification of specific proteins in a sample. The methodology relies on the separation of proteins by size using gel electrophoresis, their transfer to a solid support membrane, and subsequent identification using antibodies that specifically bind to the target protein.
1,2-Dihydro dexamethasone is a small molecule metabolite of the synthetic glucocorticoid dexamethasone. It is not a protein and therefore cannot be detected using Western blot analysis.
For the detection and quantification of small molecules like this compound, alternative techniques are employed. The most common and appropriate immunoassay for this purpose is the Enzyme-Linked Immunosorbent Assay (ELISA) , specifically the competitive ELISA format. Other powerful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) .
This guide will focus on troubleshooting a competitive ELISA for the analysis of this compound, as it aligns with the user's interest in antibody-based detection methods.
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Competitive ELISA for this compound: Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
dot
Caption: Figure 1: A diagram illustrating the sequential steps of a competitive ELISA for the detection of this compound.
FAQs and Troubleshooting
Q1: Why am I getting no signal or a very weak signal in all my wells?
A1: This issue can arise from several factors related to the assay components and procedure.
-
Inactive Enzyme or Substrate: The enzyme conjugated to the secondary antibody or the substrate itself may have lost activity. Ensure they are stored correctly and have not expired. Prepare fresh substrate solution for each experiment.
-
Incorrect Antibody Dilution: The concentrations of the primary or secondary antibodies may be too low. An antibody titration experiment should be performed to determine the optimal dilution.
-
Insufficient Incubation Times: Incubation times for antibodies, samples, or the substrate may be too short. Refer to the manufacturer's protocol for recommended incubation periods.
-
Washing Issues: Overly aggressive washing steps can elute the coated antigen or antibodies. Ensure the washing buffer is at the correct pH and ionic strength.
Q2: My standard curve is flat, or the signal is high across all wells.
A2: This suggests a failure in the competitive binding aspect of the assay.
-
Low Concentration of Free Antigen in Sample/Standard: If the concentration of this compound in your standards and samples is too low, there will be minimal competition with the coated antigen, leading to a high signal in all wells. Re-evaluate the concentration range of your standard curve.
-
Primary Antibody Concentration is Too High: An excess of primary antibody will bind to both the coated antigen and the antigen in the sample, resulting in a consistently high signal. The primary antibody concentration needs to be optimized to be the limiting factor.
-
Ineffective Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies, causing a high background signal. Ensure the blocking buffer is appropriate and the incubation time is sufficient.
Q3: I'm observing high variability between replicate wells.
A3: High variability can compromise the accuracy and precision of your results.
-
Pipetting Errors: Inconsistent pipetting of samples, standards, or reagents is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inadequate Mixing: Ensure all solutions are thoroughly mixed before being added to the wells.
-
Edge Effects: The outer wells of a microplate can be subject to temperature fluctuations, leading to "edge effects." To mitigate this, avoid using the outermost wells for samples or standards, or incubate the plate in a temperature-controlled environment.
-
Inconsistent Washing: Uniform washing across all wells is critical. An automated plate washer can improve consistency.
dot
Caption: Figure 2: A flowchart outlining the logical steps for troubleshooting common issues in a competitive ELISA.
Quantitative Data Summary
The following table provides typical concentration ranges and incubation times for a competitive ELISA for a small molecule like this compound. These values should be optimized for your specific assay.
| Parameter | Typical Range/Value | Purpose |
| Coating Antigen | 0.1 - 10 µg/mL | Adsorbs to the microplate wells to provide a surface for competitive binding. |
| Blocking Agent | 1-5% BSA or non-fat milk in PBS | Prevents non-specific binding of antibodies to the plate surface. |
| Standard Curve Range | 0.1 - 1000 ng/mL | A series of known concentrations used to create a dose-response curve. |
| Primary Antibody Dilution | 1:1,000 - 1:100,000 | Binds to both the coated antigen and the free antigen in the sample. |
| Secondary Antibody Dilution | 1:5,000 - 1:200,000 | Binds to the primary antibody and carries the enzyme for signal generation. |
| Incubation Times | 1-2 hours at 37°C or overnight at 4°C | Allows for sufficient time for binding reactions to occur at each step. |
| Substrate Incubation | 5-30 minutes at room temperature | Allows the enzyme to convert the substrate, generating a measurable signal. |
Experimental Protocol: Competitive ELISA for this compound
This protocol provides a general methodology. Specific details may vary depending on the antibodies and reagents used.
-
Antigen Coating:
-
Dilute the this compound-protein conjugate (coating antigen) to the optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3 times with wash buffer.
-
-
Competition:
-
Add 50 µL of your standards or samples to the appropriate wells.
-
Immediately add 50 µL of the diluted primary antibody against this compound to each well.
-
Incubate for 1-2 hours at 37°C. This is the competitive binding step.
-
Wash the plate 3 times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.
-
Enhancing Experimental Reproducibility with 1,2-Dihydro Dexamethasone: A Technical Support Guide
Introduction
1,2-Dihydro dexamethasone is a synthetic glucocorticoid, a derivative of dexamethasone with a reduced 1,2-double bond in the A-ring of its steroid nucleus.[1] While dexamethasone is widely studied for its anti-inflammatory and immunosuppressive properties, the specific experimental applications and nuances of this compound are less commonly documented.[2][3][4] This guide aims to provide researchers, scientists, and drug development professionals with a centralized resource to enhance the reproducibility of experiments involving this compound.
Given the limited specific data on this compound, this guide leverages the extensive knowledge available for its parent compound, dexamethasone, and general principles of steroid hormone research. Researchers should consider this information as a starting point and perform experiment-specific optimizations.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical and physical properties of this compound?
A1: Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 426-17-5 | [5] |
| Molecular Formula | C22H31FO5 | [1] |
| Molecular Weight | 394.48 g/mol | [1] |
| Melting Point | 233 - 240°C | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
| Storage Temperature | Refrigerator | [5] |
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to its limited aqueous solubility, it is recommended to prepare stock solutions in organic solvents like DMSO or ethanol.[5][6] For cell culture experiments, it is crucial to keep the final concentration of the organic solvent in the culture medium at a non-toxic level (typically <0.1%). Stock solutions should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. While dexamethasone solutions are reported to be stable for at least 30 days at 4°C when protected from light, the stability of this compound solutions should be independently verified.[6]
Q3: What are the expected primary mechanisms of action for this compound?
A3: As a glucocorticoid, this compound is expected to act primarily by binding to the intracellular glucocorticoid receptor (GR).[7] Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes.[3][7] This can lead to broad anti-inflammatory and immunosuppressive effects.[7]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, with suggested troubleshooting steps.
Issue 1: High variability in experimental results.
High variability is a common challenge in steroid hormone research.[8]
| Potential Cause | Troubleshooting Steps |
| Inconsistent stock solution preparation | Standardize protocols for preparing and diluting stock solutions. Ensure accurate final concentrations.[8] |
| Variable cell culture conditions | Use cells within a narrow and early passage range. Monitor and control cell confluency at the start of treatment.[8] |
| Pulsatile release effects (in vivo) | For in vivo studies, consider collecting multiple samples at defined intervals to account for pulsatile hormone levels.[9] |
Issue 2: Cell death or unexpected cytotoxicity in cell culture.
| Potential Cause | Troubleshooting Steps |
| Excessively high concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and desired effect.[8] |
| Prolonged exposure | Conduct a time-course experiment to identify the appropriate duration of treatment.[8] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is below the toxic threshold for your cells. |
Issue 3: Compound instability or degradation.
| Potential Cause | Troubleshooting Steps |
| Improper storage | Store stock solutions in aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.[6] |
| Hydrolysis or oxidation in solution | Prepare fresh dilutions for each experiment. The stability of dexamethasone sodium phosphate in IV admixtures has been studied, but the stability of this compound in various buffers and media should be confirmed.[10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution for use in experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from established methods for dexamethasone and its related substances.[12][13][14][15]
-
Objective: To assess the purity of a this compound sample.
-
Instrumentation and Columns:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
-
-
Mobile Phase and Conditions:
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration in the mobile phase.
-
Prepare the sample solution for analysis.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak areas.
-
Visualizations
Signaling Pathway
The primary mechanism of action for glucocorticoids like this compound involves the glucocorticoid receptor. The following diagram illustrates this general pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for a cell-based experiment with this compound.
Caption: Cell-Based Experimental Workflow.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting unexpected cell death in culture.
Caption: Troubleshooting Cell Death.
References
- 1. This compound (426-17-5) for sale [vulcanchem.com]
- 2. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Story of Dexamethasone | ChemPartner [chempartner.com]
- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound CAS#: 426-17-5 [m.chemicalbook.com]
- 6. home.inje.ac.kr [home.inje.ac.kr]
- 7. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Does collecting repeated blood samples from each subject improve the precision of estimated steroid hormone levels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuroquantology.com [neuroquantology.com]
- 13. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 15. ijirt.org [ijirt.org]
Technical Support Center: 1,2-Dihydro Dexamethasone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,2-Dihydro dexamethasone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The primary and most frequently cited method for the synthesis of this compound is the selective catalytic hydrogenation of the 1,2-double bond in the A-ring of dexamethasone.[1] A commonly used catalyst for this transformation is Wilkinson's catalyst (chloridotris(triphenylphosphine)rhodium(I)).[1][2]
Q2: Why is achieving a high yield in this synthesis often challenging?
The challenge in this synthesis lies in the selective reduction of the conjugated 1,2-double bond without affecting other reducible functional groups within the dexamethasone molecule, such as the ketone groups at C3 and C20. The reaction can be slow and may not proceed to completion, leading to a mixture of the starting material and the desired product, which can complicate purification and lower the isolated yield. The catalyst's activity can also be a factor, sometimes requiring long reaction times and even replenishment during the process.[2]
Q3: What are the critical parameters to control during the synthesis?
Key parameters to control for a successful synthesis include:
-
Catalyst Activity: Ensuring the use of a high-quality, active catalyst is crucial.
-
Hydrogen Atmosphere: Maintaining a consistent and pure hydrogen atmosphere is necessary for the reaction to proceed.
-
Solvent System: The choice of solvent can influence the solubility of the substrate and the catalyst's effectiveness. A common system is a mixture of ethyl acetate and ethanol.[2]
-
Reaction Time: This reaction is often slow and may require extended periods, sometimes up to two weeks, to achieve high conversion.[2]
-
Temperature: The reaction is typically run at room temperature under mild conditions.[2]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: By spotting the reaction mixture alongside the dexamethasone starting material on a TLC plate, the disappearance of the starting material and the appearance of a new, typically more polar spot for the this compound can be observed.
-
HPLC: HPLC offers a more quantitative way to monitor the reaction by measuring the peak areas of both the starting material and the product over time. Several HPLC methods have been developed for the analysis of dexamethasone and its impurities.[3][4][5][6][7]
Troubleshooting Guide
Issue 1: Low or No Conversion of Dexamethasone
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of Wilkinson's catalyst. Ensure proper storage of the catalyst to prevent deactivation. |
| Poor Quality Hydrogen | Use a high-purity grade of hydrogen gas. If using a balloon, ensure it is purged and filled correctly. |
| Insufficient Reaction Time | The reaction is known to be slow.[2] Monitor the reaction by TLC or HPLC and allow it to proceed for a longer duration, even up to two weeks. |
| Inadequate Stirring | This is a heterogeneous reaction (solid catalyst, dissolved substrate, gas). Ensure vigorous stirring to maximize contact between all reactants. |
Issue 2: Presence of Multiple Unidentified Spots on TLC (Side Products)
| Possible Cause | Troubleshooting Step |
| Over-reduction | While Wilkinson's catalyst is generally selective for the alkene, over-reduction of ketone groups can occur under certain conditions. Consider reducing the reaction time or hydrogen pressure if possible. |
| Catalyst Decomposition | Catalyst decomposition can sometimes lead to side reactions. Ensure the reaction is performed under an inert atmosphere (before introducing hydrogen) to protect the catalyst. |
| Impure Starting Material | Ensure the purity of the starting dexamethasone. Impurities can sometimes interfere with the reaction or appear as new spots on the TLC. |
Issue 3: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | If a significant amount of starting material remains, separation from the product can be challenging due to similar polarities. Drive the reaction to completion by extending the reaction time or adding more catalyst.[2] |
| Catalyst Residues | The rhodium catalyst needs to be completely removed. The cited protocol involves suspending the crude solid in DCM and filtering to remove the insoluble catalyst.[2] Ensure thorough washing of the product. |
| Co-crystallization | The starting material and product might co-crystallize, making purification by simple filtration difficult. Column chromatography may be necessary if simple filtration and washing are insufficient. |
Data Presentation
Table 1: Comparison of Synthesis Parameters for this compound
| Parameter | Details | Reference |
| Starting Material | Dexamethasone (10 g, 25.48 mmol) | [2] |
| Catalyst | Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride) | [2] |
| Catalyst Loading | Initial: 2.5 g (2.70 mmol), Additional: 1.0 g after 1 week | [2] |
| Solvent System | Ethyl acetate (400 mL) and Ethanol (100 mL) | [2] |
| Reaction Conditions | Hydrogen atmosphere (1 atm), Room temperature (20°C) | [2] |
| Reaction Duration | Two weeks (336 hours) | [2] |
| Reported Yield | 9.6 g (95%) | [2] |
Note: Further research is needed to provide a comparative analysis of different catalysts and reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from the literature for the selective hydrogenation of dexamethasone.[2]
Materials:
-
Dexamethasone
-
Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
1000 mL round-bottomed flask
-
Magnetic stirrer bar and stir plate
-
Hydrogen balloon or access to a hydrogenation apparatus
Procedure:
-
Suspend dexamethasone (10 g, 25.48 mmol) in a mixture of EtOAc (400 mL) and ethanol (100 mL) in a 1000 mL round-bottomed flask equipped with a magnetic stirrer bar.
-
Add Wilkinson's catalyst (2.5 g, 2.70 mmol) to the suspension.
-
Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (1 atm, e.g., using a balloon).
-
Stir the mixture vigorously at room temperature (20°C).
-
Monitor the reaction progress by TLC or HPLC.
-
After one week, add another portion of Wilkinson's catalyst (1.0 g).
-
Continue stirring under a hydrogen atmosphere for a second week.
-
After the reaction is complete, concentrate the mixture in vacuo to obtain a solid.
-
Suspend the resulting solid in DCM (100 mL).
-
Filter the suspension to remove the insoluble catalyst.
-
Wash the collected solid with three portions of DCM (50 mL each).
-
Dry the solid product in air to yield this compound.
Characterization: The product can be characterized by mass spectrometry. The expected protonated molecule [MH+] for this compound is m/z 395.[2]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified reaction scheme showing the desired synthesis and a potential side reaction.
References
- 1. This compound (426-17-5) for sale [vulcanchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. Separation of Dexamethasone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. A validated, stability-indicating HPLC method for the determination of dexamethasone related substances on dexamethasone-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for long-term storage of 1,2-Dihydro dexamethasone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of 1,2-Dihydro dexamethasone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at refrigerated temperatures, specifically between 2°C and 8°C. It is also crucial to protect the compound from light and moisture to prevent degradation.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as methanol (MeOH) and dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in the desired solvent to the intended concentration. For example, to create a 10 mM stock solution in DMSO, you would dissolve 3.945 mg of this compound (Molecular Weight: 394.5 g/mol ) in 1 mL of high-purity DMSO. It is recommended to prepare fresh solutions for experiments; however, if storage is necessary, follow the guidelines for storing solutions.
Q3: What is the recommended protocol for storing stock solutions of this compound?
A3: For long-term storage, it is advisable to store stock solutions of this compound in an organic solvent like DMSO at -20°C.[1][2] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use vials.[2] These aliquots should be stored in a desiccated environment and protected from light.[2]
Q4: For how long can I store a stock solution of this compound?
Q5: Is this compound stable in aqueous solutions?
A5: Dexamethasone, the parent compound, is known to be unstable in aqueous solutions, undergoing degradation over time.[3] This degradation is influenced by factors such as temperature and light exposure. Therefore, it is strongly recommended to avoid long-term storage of this compound in aqueous buffers. If your experiment requires an aqueous solution, it should be prepared fresh from a stock solution in an organic solvent immediately before use and should not be stored for more than a day.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution upon thawing. | The compound may have low solubility at lower temperatures, or the concentration may be too high. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The compound may have degraded due to improper storage, such as repeated freeze-thaw cycles, exposure to light, or moisture absorption by the solvent. | Discard the old stock solution and prepare a fresh one. Ensure proper aliquoting and storage practices are followed. Always use high-purity, anhydrous solvents. |
| Visible changes in the solid compound (e.g., color change, clumping). | The compound may have degraded due to exposure to light, moisture, or improper temperature. | Do not use the compound. Discard it and obtain a fresh batch. Ensure the new batch is stored according to the recommended conditions. |
| Difficulty dissolving the solid compound in the chosen solvent. | The solvent may be of poor quality (containing water), or the compound may have limited solubility in that specific solvent at the desired concentration. | Use a fresh, unopened bottle of high-purity, anhydrous solvent. If solubility is still an issue, try a different recommended solvent (e.g., switch from methanol to DMSO) or prepare a more dilute solution. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Recommendations |
| Solid | 2°C to 8°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Solution in DMSO | -20°C | Up to 3 months (general guidance) | Aliquot into single-use vials to avoid freeze-thaw cycles. Store desiccated and protected from light.[2] |
| Aqueous Solution | Not Recommended | Not Recommended | Prepare fresh before use and do not store for more than 24 hours.[3] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Methanol (MeOH) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 3.945 mg of this compound (Molecular Weight = 394.5 g/mol ) into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use, light-protected vials.
-
Store the aliquots at -20°C in a desiccated environment.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Decision tree for troubleshooting common issues with this compound.
References
avoiding degradation of 1,2-Dihydro dexamethasone during sample preparation
Technical Support Center: 1,2-Dihydro Dexamethasone Stability
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of dexamethasone and its derivatives during sample preparation?
A1: The main factors contributing to the degradation of corticosteroids like dexamethasone are exposure to adverse pH conditions (both acidic and basic), high temperatures, light (especially UV), and oxidizing agents.[1][2] These factors can lead to hydrolysis, oxidation, and other chemical rearrangements.[3][4]
Q2: What are the ideal short-term storage conditions for my samples containing this compound?
A2: For short-term storage (up to 14 days), it is recommended to store samples under refrigeration at 2–8°C (36–46°F), protected from light in amber vials.[5][6] Maintaining a pH between 6.4 and 7.8 can also enhance stability.[7][8]
Q3: Can I freeze my samples for long-term storage?
A3: Yes, for long-term storage, freezing samples at -20°C is advisable. Studies on various steroids in dried blood spots have shown good stability for up to three months at -20°C.[9] It is crucial to minimize freeze-thaw cycles, which can degrade the analyte.
Q4: Which solvents are recommended for dissolving and diluting dexamethasone derivatives?
A4: Methanol and acetonitrile are commonly used solvents for dissolving and diluting corticosteroids for analysis.[10][11] The choice of solvent may depend on the specific analytical method being used (e.g., HPLC, LC-MS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of the analyte after extraction. | Degradation during extraction: Exposure to high temperatures or harsh pH conditions. | - Perform extraction steps at reduced temperatures (e.g., on ice).- Use neutral pH buffers during extraction.- Minimize the duration of the extraction process. |
| Incomplete extraction from the sample matrix. | - Optimize the extraction solvent or solid-phase extraction (SPE) protocol.- Ensure thorough mixing/vortexing during liquid-liquid extraction. | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | - Review sample handling and storage procedures to identify potential exposure to light, heat, or extreme pH.[4] - Prepare samples fresh and analyze them promptly.- Use a stability-indicating analytical method to separate the parent drug from any degradants.[2] |
| Inconsistent results between replicate samples. | Variable degradation across samples. | - Ensure uniform handling of all samples.- Protect all samples from light using amber vials or by working under low-light conditions.- Maintain consistent timing for each step of the sample preparation process. |
| Loss of analyte concentration in stored solutions. | Instability in the storage solvent or conditions. | - Store solutions at refrigerated or frozen temperatures.[12] - Ensure the storage solvent is of high purity and free from contaminants.- Evaluate the pH of the solution; adjust to a neutral pH if possible.[5] |
Quantitative Data Summary
The stability of dexamethasone is significantly influenced by pH, temperature, and the storage medium. The following tables summarize findings from various stability studies.
Table 1: Stability of Dexamethasone Sodium Phosphate in IV Admixtures over 14 Days
| Storage Temperature | Vehicle | Concentration | % Initial Concentration Remaining |
| Room Temperature | 0.9% Sodium Chloride | 0.08 mg/mL | 94% - 100% |
| Room Temperature | 5% Dextrose | 0.08 mg/mL | 94% - 100% |
| Refrigerated (2-8°C) | 0.9% Sodium Chloride | 0.4 mg/mL | 94% - 100% |
| Refrigerated (2-8°C) | 5% Dextrose | 0.4 mg/mL | 94% - 100% |
| Data adapted from studies on dexamethasone sodium phosphate stability in IV admixtures.[7][8][13] |
Table 2: Stability of Dexamethasone Suspensions over 91 Days
| Storage Temperature | Vehicle | Concentration | % Initial Concentration Remaining |
| 4°C (Refrigerated) | Ora-Sweet/Ora-Plus | 0.5 mg/mL & 1.0 mg/mL | >90% |
| 25°C (Room Temp) | Ora-Sweet/Ora-Plus | 0.5 mg/mL & 1.0 mg/mL | >90% |
| 4°C (Refrigerated) | Oral Mix / Oral Mix SF | 1.0 mg/mL | >96% |
| 25°C (Room Temp) | Oral Mix / Oral Mix SF | 1.0 mg/mL | >96% |
| Data from studies on extemporaneously prepared dexamethasone oral suspensions.[14][15] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Corticosteroids from Serum/Plasma
This protocol is a general guideline for extracting corticosteroids from biological fluids and is designed to minimize degradation.
-
Sample Pre-treatment:
-
Thaw frozen serum or plasma samples on ice.
-
Vortex the samples gently to ensure homogeneity.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Add an internal standard (e.g., a deuterated analog) if quantitative analysis is required.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 1 mL Bond Elut®).[16]
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of purified water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).[16]
-
-
Washing:
-
Elution:
-
Elute the corticosteroids from the cartridge with 1 mL of ethyl acetate into a clean collection tube.[16]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., 50% methanol in water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visual Guides
Below are diagrams illustrating potential degradation pathways for dexamethasone-like compounds and a recommended workflow to minimize degradation during sample preparation.
Caption: Potential degradation pathways for dexamethasone-like compounds.
Caption: Recommended workflow for sample preparation to minimize degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 5. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. scispace.com [scispace.com]
- 8. "Physical and Chemical Stability of Dexamethasone Sodium Phosphate in I" by Ina Buga, Joy I. Uzoma et al. [scholar.rochesterregional.org]
- 9. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 10. benchchem.com [benchchem.com]
- 11. asean.org [asean.org]
- 12. Influence of temperature on the thirty-day chemical stability of extemporaneously prepared dexamethasone paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. Stability of Extemporaneously Compounded Dexamethasone in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the binding affinity of 1,2-Dihydro dexamethasone and dexamethasone to the glucocorticoid receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the potent synthetic glucocorticoid, dexamethasone, and its derivative, 1,2-Dihydro dexamethasone, to the glucocorticoid receptor (GR). While extensive data exists for dexamethasone, a widely used anti-inflammatory and immunosuppressive agent, information regarding the receptor binding of its 1,2-dihydro derivative, also known as Dexamethasone EP Impurity C, is not publicly available. This guide summarizes the known binding characteristics of dexamethasone, outlines the standard experimental protocols for determining binding affinity, and offers a theoretical perspective on the potential binding affinity of this compound based on established structure-activity relationships of corticosteroids.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter in drug design and development, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Lower values for these parameters indicate a higher binding affinity.
Table 1: Glucocorticoid Receptor Binding Affinity of Dexamethasone
| Compound | Parameter | Value (nmol/L) | Cell/Tissue System | Reference |
| Dexamethasone | Kd | 5.7 ± 0.3 | Human Mononuclear Leukocytes (Normotensive) | [1] |
| Dexamethasone | Kd | 6.7 ± 0.5 | Human Mononuclear Leukocytes (Hypertensive) | [1] |
| Dexamethasone | IC50 | 3.1 ± 0.2 | Human Mononuclear Leukocytes (Normotensive) | [1] |
| Dexamethasone | IC50 | 3.4 ± 0.3 | Human Mononuclear Leukocytes (Hypertensive) | [1] |
| Dexamethasone | Kd | ~5 | COS-1 cells | [2] |
| Dexamethasone-fluorescein | Kd | 38 | Ancestral GR2 Ligand-Binding Domain | [3] |
This compound:
To date, there is no publicly available experimental data quantifying the binding affinity of this compound to the glucocorticoid receptor. This compound is recognized as an impurity of dexamethasone.
Structure-Activity Relationship: The Significance of the A-Ring 1,2-Double Bond
The structural features of a steroid molecule are crucial determinants of its binding affinity to the glucocorticoid receptor and its subsequent biological activity. The A-ring of the steroid nucleus plays a pivotal role in this interaction.
The presence of a double bond between carbons 1 and 2 in the A-ring of glucocorticoids, as seen in dexamethasone, is known to significantly enhance glucocorticoid activity.[4][5] This structural feature contributes to a specific conformation of the A-ring that is thought to optimize the interaction with the ligand-binding pocket of the glucocorticoid receptor.[6]
The reduction of this 1,2-double bond, resulting in this compound, would lead to a more flexible A-ring. This change in conformation is expected to decrease the binding affinity for the glucocorticoid receptor. Studies on other corticosteroids have demonstrated that alterations to the A-ring can have a profound impact on receptor binding and biological potency.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid agonist, such as dexamethasone, to the cytoplasmic glucocorticoid receptor initiates a signaling cascade that ultimately leads to the regulation of gene expression.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Protocols: Determining Binding Affinity
The binding affinity of a compound to the glucocorticoid receptor is typically determined using a competitive binding assay. This method measures the ability of an unlabeled test compound to compete with a radiolabeled or fluorescently-labeled known ligand for binding to the receptor.
Competitive Radioligand Binding Assay
Objective: To determine the IC50 and subsequently the Ki (inhibition constant) of a test compound for the glucocorticoid receptor.
Materials:
-
Receptor Source: Cytosolic fraction from cells or tissues expressing the glucocorticoid receptor (e.g., rat liver, human cell lines).
-
Radioligand: A high-affinity radiolabeled glucocorticoid, such as [³H]dexamethasone.
-
Test Compound: Unlabeled dexamethasone (for standard curve) and this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) often containing molybdate to stabilize the receptor.
-
Separation Agent: Dextran-coated charcoal or a filtration system to separate bound from free radioligand.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared through homogenization and ultracentrifugation of the chosen cell or tissue source.
-
Assay Setup: A fixed concentration of the radioligand ([³H]dexamethasone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Controls: Tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a large excess of unlabeled dexamethasone) are included.
-
Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).[7]
-
Separation: The receptor-bound radioligand is separated from the free radioligand using dextran-coated charcoal, which adsorbs the free radioligand.[7]
-
Quantification: The radioactivity of the supernatant (containing the bound radioligand) is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]
References
- 1. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Glucocorticoid Receptor DNA-Binding Dynamics by Single-Molecule Microscopy and FRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships in glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 1,2-Dihydro Dexamethasone and Dexamethasone in a Pre-clinical Model of Acute Inflammation
For Immediate Release: A hypothetical, structure-activity relationship-based comparison of 1,2-Dihydro dexamethasone and the widely used corticosteroid, dexamethasone, suggests significant differences in anti-inflammatory potency. This guide provides a theoretical framework for researchers, scientists, and drug development professionals to explore these potential differences through proposed experimental protocols.
Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties.[1][2] Its activity is, in part, attributed to the presence of a double bond between the first and second carbon atoms in the A-ring of its steroid structure.[3] this compound, a derivative of dexamethasone, lacks this critical feature, possessing a saturated A-ring. This structural modification is predicted to substantially alter its biological activity.
This comparison guide outlines the anticipated differences in efficacy based on established structure-activity relationships for corticosteroids and proposes a comprehensive pre-clinical study to validate these hypotheses in a carrageenan-induced paw edema model, a classic model of acute inflammation.
Hypothetical Data Summary: Predicted Efficacy in an Acute Inflammation Model
The following table summarizes the predicted outcomes of a head-to-head comparison in a rat model of carrageenan-induced paw edema. These predictions are based on the known importance of A-ring unsaturation for glucocorticoid activity.
| Parameter | Dexamethasone | This compound | Predicted Outcome Rationale |
| Glucocorticoid Receptor (GR) Binding Affinity (Kd) | Low nM | High nM to µM | The C1-C2 double bond in dexamethasone contributes to a more rigid A-ring conformation, which is favorable for high-affinity GR binding.[4] Saturation of this bond in this compound is expected to decrease binding affinity. |
| Inhibition of Paw Edema (%) | High (e.g., 70-80%) | Low to Moderate (e.g., 20-30%) | The anti-inflammatory potency of glucocorticoids is strongly correlated with their GR binding affinity.[5] The predicted lower affinity of this compound would lead to reduced efficacy in suppressing inflammation. |
| Myeloperoxidase (MPO) Activity Reduction (%) | Significant | Minimal | MPO is an indicator of neutrophil infiltration into inflamed tissue. Dexamethasone effectively suppresses this, a key part of its anti-inflammatory action. The lower predicted activity of this compound suggests a lesser effect on neutrophil migration. |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition (%) | High | Low | Glucocorticoids inhibit the production of pro-inflammatory cytokines.[2] This effect is GR-mediated and thus expected to be less pronounced with the lower-affinity this compound. |
Proposed Experimental Protocols
The following are detailed methodologies for the proposed head-to-head comparison.
Carrageenan-Induced Paw Edema Model
-
Animal Model: Male Wistar rats (200-250 g) will be used. Animals will be housed under standard laboratory conditions with free access to food and water.
-
Experimental Groups:
-
Control (Vehicle: 0.9% Saline)
-
Dexamethasone (1 mg/kg, intraperitoneally)
-
This compound (1 mg/kg, intraperitoneally)
-
This compound (10 mg/kg, intraperitoneally)
-
-
Procedure:
-
One hour after drug or vehicle administration, 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar surface of the right hind paw of each rat.
-
Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage of edema inhibition will be calculated for each group relative to the control group.
-
Myeloperoxidase (MPO) Assay
-
Sample Collection: At the 4-hour time point, animals will be euthanized, and the inflamed paw tissue will be collected.
-
Procedure:
-
Paw tissue will be homogenized in a suitable buffer.
-
MPO activity in the homogenates will be determined spectrophotometrically by measuring the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.
-
Results will be expressed as MPO units per gram of tissue.
-
Cytokine Analysis (ELISA)
-
Sample Collection: Blood samples will be collected at the 4-hour time point via cardiac puncture.
-
Procedure:
-
Serum will be separated by centrifugation.
-
Levels of TNF-α and IL-6 in the serum will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Concentrations will be determined from a standard curve and expressed in pg/mL.
-
Glucocorticoid Receptor (GR) Binding Assay
-
Preparation of Cytosol: Rat liver cytosol, a rich source of glucocorticoid receptors, will be prepared by homogenization and ultracentrifugation.
-
Procedure:
-
A competitive binding assay will be performed using a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and increasing concentrations of unlabeled dexamethasone or this compound.
-
The amount of bound radioligand will be measured by scintillation counting.
-
The dissociation constant (Kd) for each compound will be calculated from the competition curves.
-
Visualizations
Glucocorticoid Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of glucocorticoids. The binding affinity of the corticosteroid to the glucocorticoid receptor (GR) is a critical initiating step.
Caption: Glucocorticoid signaling pathway.
Proposed Experimental Workflow
The diagram below outlines the logical flow of the proposed pre-clinical study to compare the anti-inflammatory effects of dexamethasone and this compound.
References
- 1. Steroid - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. System among the corticosteroids: specificity and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
Validating Analytical Methods for 1,2-Dihydro Dexamethasone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of dexamethasone and its metabolites are critical in drug development, clinical monitoring, and quality control. 1,2-Dihydro dexamethasone, a known impurity and potential metabolite of dexamethasone, requires robust analytical methods for its assessment. This guide provides a comparative overview of common analytical techniques applicable to the validation of methods for this compound, supported by experimental data and detailed protocols for dexamethasone and related compounds, which can be adapted for its specific analysis.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of corticosteroids like dexamethasone and its metabolites.[1][2] The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance.[3] | Separation based on polarity, detection by mass-to-charge ratio after ionization.[2][4] | Separation of volatile compounds, detection by mass-to-charge ratio.[1] |
| Sensitivity | Lower, typically in the ng/mL to µg/mL range.[5][6] | High, often reaching pg/mL to low ng/mL levels.[4][7] | High, but often requires derivatization to improve volatility and sensitivity.[1][7] |
| Selectivity | Moderate, may have interference from compounds with similar retention times and UV spectra.[3] | High, provides structural information and can distinguish between isomers.[8] | High, provides characteristic fragmentation patterns for identification.[1] |
| Sample Preparation | Relatively simple, often involves protein precipitation and filtration.[6] | Can be more complex, may require solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] | Often requires derivatization, which can be time-consuming.[1][7] |
| Linearity Range | Typically 2-14 µg/mL.[6] | Wide, for example, 0.250 to 250 ng/mL.[4] | Dependent on derivatization efficiency. |
| Recovery | Generally good, around 87-100%.[5] | High, often in the range of 88-91%.[4] | Variable, dependent on extraction and derivatization steps. |
| Limit of Detection (LOD) | ~0.282 µg/mL.[6] | As low as 0.5 nmol/L.[9] | Can be as low as 0.2 ng/mL.[7] |
| Limit of Quantitation (LOQ) | ~0.896 µg/mL.[6] | Low ng/mL range.[10] | Low ng/mL range.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HPLC, LC-MS/MS, and GC-MS that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of dexamethasone and its related substances in bulk drugs and pharmaceutical formulations.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: RP Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with 0.1% orthophosphoric acid in water and acetonitrile (60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 240 nm.[6]
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and dilute to the desired concentration.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of dexamethasone and its metabolites in biological matrices such as plasma and urine.[2][4]
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Column: C18 column (e.g., 50 x 3 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[4]
-
Flow Rate: 0.500 mL/min.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. For dexamethasone, a common transition is m/z 393 -> 373.[4]
-
Sample Preparation: Liquid-liquid extraction with a solvent like methyl-t-butyl ether (MTBE) from an alkalinized plasma sample.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For corticosteroids, derivatization is typically required.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Formation of methoxime-trimethylsilyl (MO-TMS) derivatives to increase volatility and thermal stability.[1]
-
Sample Preparation: Extraction of free and conjugated steroids from urine, followed by enzymatic hydrolysis and derivatization.[1]
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for sensitive and specific detection.[1]
Visualizing Experimental and Logical Workflows
Diagrams are essential for clearly communicating complex processes. Below are Graphviz diagrams illustrating a typical analytical method validation workflow and a generic glucocorticoid signaling pathway.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. High performance liquid chromatographic assay of dexamethasone in plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
comparing the metabolic stability of 1,2-Dihydro dexamethasone and dexamethasone
A Comparative Guide for Researchers in Drug Development
In the landscape of synthetic corticosteroids, dexamethasone stands as a widely utilized and extensively studied compound. Its potent anti-inflammatory and immunosuppressive properties have cemented its role in treating a myriad of conditions. However, the metabolic fate of a drug is a critical determinant of its efficacy, duration of action, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of dexamethasone and its lesser-known derivative, 1,2-Dihydro dexamethasone.
While comprehensive data on the metabolic stability of dexamethasone is readily available, a significant knowledge gap exists for this compound, also known as Dexamethasone EP Impurity C. This document will primarily focus on the well-documented metabolic profile of dexamethasone, while highlighting the current absence of published experimental data for its 1,2-dihydro counterpart. This comparison aims to equip researchers, scientists, and drug development professionals with a clear understanding of what is known and what remains to be explored in the metabolic stability of these two compounds.
Executive Summary of Metabolic Stability
| Compound | Primary Metabolic Pathways | Key Metabolizing Enzymes | Metabolic Stability Profile |
| Dexamethasone | 6-Hydroxylation, Side-chain cleavage, and interconversion to 11-dehydrodexamethasone. | Cytochrome P450 3A4 (CYP3A4), 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) | Extensively metabolized, with stability influenced by the activity of CYP3A4 and 11β-HSD enzymes. |
| This compound | Not documented in publicly available literature. | Not documented in publicly available literature. | No experimental data available. |
In-Depth Metabolic Profile of Dexamethasone
Dexamethasone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal isoform involved.[1] The major metabolic transformations include hydroxylation and side-chain cleavage.
Key Metabolic Pathways of Dexamethasone:
-
6-Hydroxylation: The most prominent metabolic pathway for dexamethasone is hydroxylation at the 6-position, leading to the formation of 6α-hydroxydexamethasone and 6β-hydroxydexamethasone.[1] This reaction is predominantly catalyzed by CYP3A4.
-
Side-Chain Cleavage: Dexamethasone can also undergo cleavage of its side chain, another metabolic route attributed to CYP3A4 activity.
-
Interconversion by 11β-Hydroxysteroid Dehydrogenases: Dexamethasone is a substrate for 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. 11β-HSD2 can oxidize dexamethasone to its inactive 11-keto form, 11-dehydrodexamethasone. Conversely, 11β-HSD1 can reduce 11-dehydrodexamethasone back to the active dexamethasone.[2][3][4] This reversible metabolism can modulate the local tissue concentrations and activity of dexamethasone.
The metabolic stability of dexamethasone is therefore intrinsically linked to the expression and activity of CYP3A4 and 11β-HSD enzymes, which can vary between individuals and be influenced by co-administered drugs that are inducers or inhibitors of these enzymes.
Caption: Primary metabolic pathways of dexamethasone.
The Enigma of this compound's Metabolic Stability
Despite being a known derivative and a specified impurity of dexamethasone, there is a conspicuous absence of publicly available scientific literature detailing the metabolic stability of this compound. Its synthesis involves the catalytic hydrogenation of the 1,2-double bond in the A-ring of the dexamethasone structure.[5][6] This structural modification could theoretically alter its interaction with metabolizing enzymes.
The reduction of the A-ring in corticosteroids is a known metabolic pathway for some endogenous steroids, a process catalyzed by 5α- and 5β-reductases. However, it is unclear whether this compound is a significant metabolite of dexamethasone in vivo or how it would be metabolized if administered directly. Without experimental data, any discussion on its metabolic stability remains speculative. Further research is imperative to characterize the metabolic fate of this compound to fully understand its pharmacological and toxicological profile.
Experimental Protocols for Assessing Metabolic Stability
Standard in vitro methods are employed to evaluate the metabolic stability of corticosteroids. These assays provide crucial data on a compound's intrinsic clearance, which can be used to predict its in vivo pharmacokinetic properties.
1. Liver Microsomal Stability Assay:
-
Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes.
-
Methodology:
-
The test compound (e.g., dexamethasone) is incubated with pooled human liver microsomes.
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a suitable organic solvent (e.g., acetonitrile).
-
The concentration of the parent compound remaining in each sample is quantified by a validated analytical method, typically LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Hepatocyte Stability Assay:
-
Objective: To assess the overall metabolic stability of a compound in a more complete cellular system containing both Phase I and Phase II metabolizing enzymes.
-
Methodology:
-
The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes.
-
Samples are collected at different time intervals and the reaction is terminated.
-
The concentration of the parent compound is determined by LC-MS/MS analysis.
-
The data is used to calculate the in vitro half-life and intrinsic clearance.
-
Caption: General workflow for in vitro metabolic stability assays.
Conclusion
The metabolic stability of dexamethasone is well-characterized, with CYP3A4-mediated hydroxylation and metabolism by 11β-HSD enzymes playing pivotal roles in its biotransformation. This extensive knowledge base allows for a reasonably predictive understanding of its pharmacokinetic behavior. In stark contrast, the metabolic stability of this compound remains an uncharted territory. The lack of experimental data for this compound underscores a critical need for further investigation. Researchers in drug development should be cognizant of this data gap, particularly if this compound is considered as a potential therapeutic agent or is a significant impurity in dexamethasone formulations. Future studies focusing on the in vitro and in vivo metabolism of this compound are essential to elucidate its metabolic fate and to enable a direct and meaningful comparison with its well-known parent compound.
References
- 1. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of synthetic corticosteroids by 11 beta-hydroxysteroid-dehydrogenases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (426-17-5) for sale [vulcanchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
statistical analysis for comparing the efficacy of two glucocorticoid compounds
An Objective Comparison of the Efficacy of Dexamethasone and Prednisolone for Researchers and Drug Development Professionals.
This guide provides a detailed statistical and experimental comparison of two widely used glucocorticoid compounds: Dexamethasone and Prednisolone. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in research and clinical applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters comparing the efficacy and properties of Dexamethasone and Prednisolone.
Table 1: Pharmacokinetic and Potency Comparison
| Parameter | Dexamethasone | Prednisolone | Source(s) |
| Anti-inflammatory Potency (relative to Hydrocortisone) | ~25x | ~4x | [1][2] |
| Equivalent Anti-inflammatory Dose | 0.75 mg | 5 mg | [3] |
| Biological Half-life | 36-72 hours (long-acting) | 12-36 hours (intermediate-acting) | [4][5] |
| Relative Binding Affinity (RBA) for Glucocorticoid Receptor | High | Moderate | [6][7] |
Table 2: Comparative Efficacy in Clinical Settings (Asthma Exacerbation in Children)
| Outcome Measure | Dexamethasone Treatment | Prednisolone Treatment | P-value | Source(s) |
| 6-hour Emergency Stay | 5.7% of patients | 35.6% of patients | < 0.0001 | [8] |
| Hospital Admission Rate | 2.2% of patients | 10.3% of patients | 0.032 | [8] |
| Improvement in PRAM Score (Day 5) | Significantly better | - | 0.046 | [8] |
| Incidence of Vomiting/Gastritis | 17.1% of patients | 73.6% of patients | < 0.001 | [8] |
PRAM: Pediatric Respiratory Assessment Measure
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects primarily through the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[9][10] Upon binding to a glucocorticoid like Dexamethasone or Prednisolone, the receptor translocates from the cytoplasm to the nucleus.[11][12] In the nucleus, the GR complex can act in two main ways: by binding directly to Glucocorticoid Response Elements (GREs) on DNA to activate gene transcription (transactivation), or by interacting with other transcription factors, such as NF-κB, to repress the expression of pro-inflammatory genes (transrepression).[9][13]
References
- 1. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Prednisolone versus dexamethasone in croup: a randomised equivalence trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative effectiveness of oral dexamethasone vs. oral prednisolone for acute exacerbation of asthma: A randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,2-Dihydro Dexamethasone: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 1,2-Dihydro dexamethasone is a critical component of laboratory safety and regulatory compliance. As a corticosteroid, this compound requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with safety best practices and regulatory standards. Adherence to these protocols is vital to protect both laboratory personnel and the environment from potential harm.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C22H31FO5 | [1][2] |
| Molecular Weight | 394.48 g/mol | [1] |
| Physical Appearance | White to Pale Beige Solid | [1][3] |
| Melting Point | 233-240°C | [1][3] |
| Boiling Point | 566.6±50.0°C (Predicted) | [1][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][3] |
| Storage | Refrigeration recommended for stability | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with other corticosteroids, is governed by hazardous waste regulations. Under no circumstances should this compound be disposed of in standard laboratory trash or flushed down the drain.[4]
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE to minimize exposure risk. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect skin and clothing.
-
Respiratory Protection: A dust mask or respirator is recommended when handling the solid form to avoid inhalation.[4]
Waste Segregation and Collection
Proper segregation of waste streams is crucial for compliant disposal.
-
Solid Waste:
-
Contaminated Labware:
-
Disposable items such as weigh boats, pipette tips, and contaminated gloves should be placed in the designated hazardous waste container.
-
For non-disposable glassware, decontaminate by rinsing with a suitable solvent (such as methanol, given its slight solubility) and collect the rinsate as hazardous liquid waste.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.[5]
-
Storage of Hazardous Waste
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.[6]
-
Store in a well-ventilated area, away from incompatible materials.[5]
Final Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]
-
The primary method for the disposal of pharmaceutical waste of this nature is incineration at a permitted facility.[6]
-
Ensure all required documentation is completed for the waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for this compound waste disposal.
References
- 1. This compound (426-17-5) for sale [vulcanchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 426-17-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 1,2-Dihydro dexamethasone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent pharmaceutical compounds like 1,2-Dihydro dexamethasone. Adherence to strict safety protocols and operational plans is critical to mitigate risks and ensure a safe research environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary to prevent exposure. The following table summarizes the required PPE, categorized by the level of protection.
| PPE Category | Equipment | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must conform to European standard EN 166.[1] Provides a barrier against splashes and airborne particles. |
| Hand Protection | Nitrile Rubber Gloves | Protective gloves are essential to prevent skin contact.[1][2] |
| Body Protection | Laboratory Coat or Gown | A lab coat should be worn at all times to protect against spills.[3] For procedures with a higher risk of contamination, a long-sleeved, fluid-repellent gown is recommended.[4] |
| Respiratory Protection | Air-purifying Respirator | Required when dusts are generated. The specific type of respirator should be selected based on a risk assessment of the procedure. |
Operational Plan for Handling
All handling of this compound should occur in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[1]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling is complete, wipe down the work surface with a suitable solvent, such as ethanol or acetone, to decontaminate the area.[3]
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including unused compound, contaminated filter papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[3] The container should be made of a compatible material, such as high-density polyethylene, and have a secure, tight-fitting lid.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated hazardous waste container.[3] Do not mix with other solvent waste streams unless compatibility has been verified.[3]
-
Sharps: Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.
Labeling:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.[3]
Final Disposal:
All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) approved hazardous waste management program.[3] Do not dispose of this compound down the drain or in the regular trash.[3]
Caption: Disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
